Triacetylphloroglucinol
描述
属性
IUPAC Name |
1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHLDOEJYEQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356490 | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-87-7 | |
| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Triacetylphloroglucinol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of Triacetylphloroglucinol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound, also known as 2,4,6-Triacetylphloroglucinol, is an aromatic ketone and a derivative of phloroglucinol (B13840).[1] It is characterized by a benzene (B151609) ring substituted with three hydroxyl groups and three acetyl groups. This C3-symmetric molecule serves as a versatile bridging ligand in the synthesis of various coordination complexes and has been used in the development of anthelmintics.[2][3]
Structural and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | PubChem[1] |
| Synonyms | 2,4,6-Triacetylphloroglucinol, 1,1',1''-(2,4,6-Trihydroxybenzene-1,3,5-triyl)triethanone | PubChem[1] |
| CAS Number | 2161-87-7 | PubChem[1] |
| Molecular Formula | C₁₂H₁₂O₆ | PubChem[1] |
| Molecular Weight | 252.22 g/mol | PubChem[1] |
| Appearance | White crystalline solid, Beige Needles | Guidechem[4], ChemicalBook[3] |
| Melting Point | 145-147 °C | ChemicalBook[3] |
| SMILES | CC(=O)C1=C(O)C(C(C)=O)=C(O)C(C(C)=O)=C1O | PubChem[1], MedchemExpress.com[2] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMF and DMSO with heating. | ChemicalBook[3], MedchemExpress.com[5] |
Molecular Structure Visualization
The chemical structure of this compound consists of a central phloroglucinol core (a benzene ring with three hydroxyl groups at positions 1, 3, and 5) with three acetyl groups attached to the ring at positions 2, 4, and 6.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized via a Friedel-Crafts acylation of phloroglucinol.[3] Several methods exist, with variations in catalysts and reaction conditions.
Protocol: Friedel-Crafts Acylation using Acetic Anhydride and Methanesulfonic Acid [6]
This protocol describes a green and efficient one-pot synthesis method.
Materials:
-
Phloroglucinol
-
Acetic anhydride
-
Methanesulfonic acid (catalyst)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine phloroglucinol and acetic anhydride.
-
Add a catalytic amount of methanesulfonic acid to the mixture.
-
Heat the reaction mixture to 80°C with continuous stirring for approximately 45 minutes.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for confirming the presence of key functional groups in the this compound molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
-
C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]
-
C-H Stretching (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹) from the methyl groups of the acetyl moieties.[7]
-
C=O Stretching (Ketone): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹. The position of this band can be influenced by conjugation and hydrogen bonding.
-
C=C Stretching (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the phenolic C-O bonds.
General Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the crystal and anvil thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the purity of the synthesized compound.
Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):
-
Hydroxyl Protons (-OH): A broad singlet in the downfield region. The chemical shift is highly dependent on solvent and concentration.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 9 protons (due to the three equivalent acetyl groups) in the upfield region, typically around 2.0-2.7 ppm.
Expected ¹³C NMR Signals:
-
Carbonyl Carbons (C=O): A signal in the highly downfield region, typically >190 ppm.
-
Aromatic Carbons (C-O): Signals corresponding to the aromatic carbons attached to the hydroxyl groups.
-
Aromatic Carbons (C-C=O): Signals for the aromatic carbons bonded to the acetyl groups.
-
Methyl Carbons (-CH₃): A signal in the upfield region, typically around 20-30 ppm.
Conclusion
This compound is a well-characterized compound with a symmetric structure that lends itself to various applications in synthesis and materials science. The protocols and data presented in this guide provide a solid foundation for its synthesis, identification, and utilization in a research setting. The straightforward synthesis and distinct spectroscopic features make it an accessible molecule for a wide range of scientific investigations.
References
- 1. This compound | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,4,6-TRIACETYLPHLOROGLUCINOL CAS#: 2161-87-7 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Physical and chemical properties of 2,4,6-Triacetylphloroglucinol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triacetylphloroglucinol is a symmetrically substituted aromatic organic compound belonging to the acylphloroglucinol class. Acylphloroglucinols are a diverse group of phenolic compounds with a range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of 2,4,6-Triacetylphloroglucinol, methodologies for its synthesis, and a summary of its current, albeit limited, understanding in the context of biological activity. While widely cited as an antispasmodic and analgesic agent, detailed mechanistic and signaling pathway data for 2,4,6-Triacetylphloroglucinol are not extensively available in the current scientific literature.[1] This document consolidates available data to serve as a foundational resource for researchers.
Chemical and Physical Properties
2,4,6-Triacetylphloroglucinol is a white to off-white or beige crystalline solid.[2][3] Its core structure consists of a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) ring C-acylated at the 2, 4, and 6 positions with acetyl groups. This C3-symmetric structure makes it a useful three-dimensional bridged ligand in the synthesis of coordination complexes, such as those with copper and vanadium.[4]
Quantitative Data Summary
The key physical and chemical properties of 2,4,6-Triacetylphloroglucinol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | [5] |
| CAS Number | 2161-87-7 | [1][5] |
| Molecular Formula | C₁₂H₁₂O₆ | [1][5] |
| Molecular Weight | 252.22 g/mol | [5] |
| Appearance | White to Off-White/Beige Crystalline Solid | [1][2][3] |
| Melting Point | 145-147 °C | [1] |
| Boiling Point | 501.4 ± 50.0 °C (Predicted) | [6][7] |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| pKa | 7.69 ± 0.33 (Predicted) | [3] |
| LogP | 1.41120 | [1] |
| Refractive Index | 1.607 | [1] |
Experimental Protocols
Synthesis of 2,4,6-Triacetylphloroglucinol
A highly efficient, one-pot synthesis can be achieved via a Friedel-Crafts acylation reaction. This method is noted for its simplicity and adherence to green chemistry principles.[8]
Reaction: Phloroglucinol is acylated using an acylation agent like acetic anhydride (B1165640) in the presence of a catalyst.
Materials:
-
Phloroglucinol
-
Acetic Anhydride (or other suitable acyl chloride)
-
Methanesulfonic acid (CH₃SO₃H) - Catalyst
-
Acetic Acid (CH₃COOH) - Solvent/Reagent
-
n-hexane
-
Ethyl acetate (B1210297)
Protocol:
-
Combine phloroglucinol, acetic anhydride, and acetic acid in a reaction vessel.
-
Add methanesulfonic acid as the catalyst.
-
Heat the reaction mixture to 80°C.
-
Maintain the temperature and stir for approximately 45 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified using column chromatography.
-
Prepare a silica (B1680970) gel column.
-
Elute the product using a gradient of n-hexane and ethyl acetate mixtures (e.g., starting from 9:1 and progressing to 6:4) to isolate the pure 2,4,6-Triacetylphloroglucinol.[8]
Analytical Characterization
The synthesized product is typically characterized using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. Due to the molecule's symmetry, the spectra are expected to be relatively simple.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, notably the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
Reported Activities of 2,4,6-Triacetylphloroglucinol
2,4,6-Triacetylphloroglucinol is reported to be an antispasmodic and analgesic agent, finding use in treating conditions like gastrointestinal disorders and urinary tract spasms by inhibiting smooth muscle contractions.[1] However, the specific molecular targets and signaling pathways underlying these activities are not well-documented in the available scientific literature. One study has explored its anticancer potential and its interaction with human serum albumin (HSA), suggesting it as a compound of interest for further investigation in cancer research.[8]
Context from Structurally Related Compounds
To provide context for potential areas of research, it is useful to consider the activities of other well-studied acylphloroglucinols. It must be emphasized that the following compounds are structurally distinct from 2,4,6-Triacetylphloroglucinol, and their biological activities cannot be directly extrapolated.
-
2,4-Diacetylphloroglucinol (DAPG): This related compound is a well-known antibiotic produced by Pseudomonas fluorescens. DAPG is known to trigger induced systemic resistance (ISR) in plants against pathogens, a process that involves the COI1-mediated jasmonic acid (JA) signaling pathway.[9]
-
Phloroglucinol (Core Structure): The parent compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by inactivating the ROS-dependent PI3K/Akt/mTOR signaling pathway.[10]
-
2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA): This is another phloroglucinol derivative with a more complex structure. It has been extensively studied and shown to possess anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer properties through various mechanisms and signaling pathways.[2][11][12][13]
The known activities of these related compounds suggest that the acylphloroglucinol scaffold is a promising backbone for developing therapeutic agents. However, dedicated research, including in vitro assays and in vivo studies, is required to elucidate the specific mechanism of action and biological targets of 2,4,6-Triacetylphloroglucinol.
Mandatory Visualizations
Experimental Workflow: Synthesis of 2,4,6-Triacetylphloroglucinol
The following diagram illustrates the one-pot Friedel-Crafts acylation synthesis protocol.
Signaling Pathways
Currently, there is insufficient published data to construct an accurate and detailed diagram of the signaling pathways specifically modulated by 2,4,6-Triacetylphloroglucinol. Research in this area is required to identify its molecular targets and downstream effects.
References
- 1. rsc.org [rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Triacetylphloroglucinol | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-TRIACETYLPHLOROGLUCINOL CAS#: 2161-87-7 [m.chemicalbook.com]
- 7. 2161-87-7 CAS MSDS (2,4,6-TRIACETYLPHLOROGLUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
Triacetylphloroglucinol (CAS 2161-87-7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Triacetylphloroglucinol (CAS 2161-87-7), a promising phenolic compound with diverse biological activities. This document consolidates key information on its chemical and physical properties, synthesis, and multifaceted pharmacological effects, including its anticancer, anti-inflammatory, antispasmodic, and analgesic properties. Detailed experimental protocols and mechanistic insights into its action on critical signaling pathways are presented to support further research and drug development efforts.
Chemical and Physical Properties
This compound, also known as 2,4,6-Triacetylphloroglucinol, is a symmetrical aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2161-87-7 | [1] |
| Molecular Formula | C₁₂H₁₂O₆ | [1] |
| Molecular Weight | 252.22 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 145-147 °C | [2] |
| Boiling Point | 501.4 °C at 760 mmHg | [2] |
| Density | 1.406 g/cm³ | [2] |
| Flash Point | 271.2 °C | [2] |
| Refractive Index | 1.607 | [2] |
| LogP | 1.41120 | [2] |
| PSA (Polar Surface Area) | 111.90 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phloroglucinol (B13840). Various catalysts and conditions have been reported to achieve this transformation efficiently.
Experimental Protocol: One-Pot Friedel-Crafts Acylation
This protocol describes a one-pot synthesis using methanesulfonic acid as a catalyst under solvent-free conditions, which is considered a green and efficient method.[4][5]
Materials:
-
Phloroglucinol
-
Acetic anhydride
-
Methanesulfonic acid (CH₃SO₃H)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine phloroglucinol and acetic anhydride.
-
Slowly add a catalytic amount of methanesulfonic acid to the mixture while stirring.
-
Heat the reaction mixture to 80 °C and maintain this temperature for approximately 45 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate as the eluent, to afford pure this compound.[5]
Biological Activities and Experimental Protocols
This compound has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic applications.
Anticancer Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells.[2] Its anticancer activity is attributed to the induction of cell cycle arrest and an increase in reactive oxygen species (ROS), leading to apoptosis.
Table of IC₅₀ Values for Anticancer Activity:
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A549 | Lung Carcinoma | 57.51 ± 1.19 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 81.48 ± 2.52 | [2] |
| HCT-15 | Colon Adenocarcinoma | 124.50 ± 2.83 | [2] |
| HeLa | Cervical Adenocarcinoma | 136.13 ± 1.49 | [2] |
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HCT-15, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).
This protocol describes the general procedure for assessing the inhibitory activity of this compound against 5-LOX and COX-2 enzymes.
Materials:
-
Purified 5-LOX and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Appropriate buffers and co-factors for each enzyme assay
-
A method for detecting the product of the enzymatic reaction (e.g., spectrophotometry, fluorimetry, or HPLC)
-
Positive controls (known inhibitors of 5-LOX and COX-2)
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (5-LOX or COX-2) in its specific buffer.
-
Add different concentrations of this compound to the reaction mixture and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction and measure the amount of product formed.
-
Calculate the percentage of enzyme inhibition for each concentration of Triacetylphlorocytoglucinol compared to a control without the inhibitor.
-
Determine the IC₅₀ value.
Antispasmodic Activity
Phloroglucinol and its derivatives are known for their antispasmodic effects, which involve the direct relaxation of smooth muscle cells.
This in vitro protocol is a classic method to evaluate the antispasmodic activity of a compound on smooth muscle contractions.
Materials:
-
Guinea pig
-
Tyrode's solution
-
Spasmogens (e.g., acetylcholine (B1216132), histamine)
-
This compound
-
Organ bath with an isometric transducer and recording system
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37 °C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contractions of the ileum by adding a spasmogen (e.g., acetylcholine or histamine) to the organ bath.
-
Once a stable contraction is achieved, add different concentrations of this compound to the bath and record the relaxation response.
-
Wash the tissue with fresh Tyrode's solution to return to the baseline.
-
Calculate the percentage of inhibition of the spasmogen-induced contraction for each concentration of this compound.
Analgesic Activity
The pain-relieving properties of this compound can be evaluated using established in vivo models of nociception.
These methods are used to assess the central analgesic effects of a compound in rodents.
Materials:
-
Rats or mice
-
Tail-flick analgesiometer
-
Hot plate apparatus
-
This compound
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure (Tail-Flick Test):
-
Administer this compound, the positive control, or the vehicle to different groups of animals.
-
At specific time points after administration, place the distal part of the animal's tail on the radiant heat source of the tail-flick apparatus.
-
Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.
-
An increase in the tail-flick latency compared to the control group indicates an analgesic effect.
Procedure (Hot Plate Test):
-
Administer this compound, the positive control, or the vehicle to different groups of animals.
-
At specific time points after administration, place the animal on the heated surface of the hot plate apparatus (maintained at a constant temperature, e.g., 55 °C).
-
Record the time until the animal exhibits a nociceptive response, such as licking its paw or jumping. A cut-off time is employed to prevent injury.
-
An increase in the reaction time compared to the control group suggests an analgesic effect.
Mechanism of Action: Signaling Pathways
The biological activities of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and STAT3 pathways, which are often dysregulated in cancer and inflammatory diseases.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inactivate this pathway, contributing to its anticancer effects.[6] This inactivation is linked to the generation of reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guinea Pig Ileum [norecopa.no]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
An In-depth Technical Guide to 2,4,6-Triacetylphloroglucinol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 2,4,6-Triacetylphloroglucinol, a key aromatic ketone. This guide details its chemical identity, physicochemical properties, synthesis protocols, and its relationship with significant biological signaling pathways.
Chemical Identity and Nomenclature
2,4,6-Triacetylphloroglucinol is a C3-symmetric bridged ligand.[1] The formal IUPAC (International Union of Pure and Applied Chemistry) names for this compound are:
-
1,1',1''-(2,4,6-Trihydroxybenzene-1,3,5-triyl)triethanone [2]
Common synonyms include Triacetylphloroglucinol and 2,4,6-Triacetylphloroglucinol.[2][3] It is important to distinguish this compound from its isomer, phloroglucinol (B13840) triacetate ((3,5-diacetyloxyphenyl) acetate), which has a different chemical structure and properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,4,6-Triacetylphloroglucinol, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₆ | [3] |
| Molecular Weight | 252.22 g/mol | [3] |
| CAS Number | 2161-87-7 | [3] |
| Appearance | Beige Needles/White crystalline solid | [2] |
| Melting Point | 145-147°C | [2] |
| Boiling Point | 501.4°C at 760 mmHg | [2] |
| Density | 1.406 g/cm³ | [2] |
| Flash Point | 271.2°C | [2] |
| Vapor Pressure | 1.12E-10 mmHg at 25°C | [2] |
| Refractive Index | 1.607 | [2] |
| LogP | 1.41120 | [2] |
| PSA (Polar Surface Area) | 111.90 Ų | [2] |
Experimental Protocols: Synthesis of 2,4,6-Triacetylphloroglucinol
The synthesis of 2,4,6-Triacetylphloroglucinol is typically achieved through a Friedel-Crafts acylation of phloroglucinol. Below is a generalized experimental protocol based on methodologies described for the synthesis of acylphloroglucinols.[4][5]
Objective: To synthesize 2,4,6-Triacetylphloroglucinol via Friedel-Crafts acylation.
Materials:
-
Phloroglucinol
-
Acetic anhydride (B1165640)
-
Methanesulfonic acid (catalyst)
-
Ethyl acetate
-
n-hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol in a suitable solvent such as acetic acid.
-
Addition of Reagents: Add an excess of acetic anhydride to the solution, which will serve as the acylating agent.
-
Catalyst Introduction: Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with constant stirring for approximately 45 minutes to 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude 2,4,6-Triacetylphloroglucinol using silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[4]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Biological Activity and Signaling Pathways
While specific signaling pathways for 2,4,6-Triacetylphloroglucinol are not extensively documented, the broader class of acylphloroglucinols is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][6] Research on related acylphloroglucinol compounds has demonstrated their interaction with key cellular signaling pathways. For instance, some natural acylphloroglucinols have been shown to exert anti-erythroleukemia effects by targeting STAT3 and p38-MAPK, and by inhibiting the PI3K/AKT/mTOR signaling pathway.[7]
The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like 2,4,6-Triacetylphloroglucinol, from initial screening to pathway analysis.
Caption: A generalized workflow for identifying and characterizing the biological activity of novel compounds.
The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for acylphloroglucinol compounds in cancer therapy.[7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain acylphloroglucinols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. A natural acylphloroglucinol exerts anti-erythroleukemia effects via targeting STAT3 and p38-MAPK, and inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Triacetylphloroglucinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetylphloroglucinol (TAD), a synthetically accessible derivative of the natural phenolic compound phloroglucinol (B13840), belongs to a class of acylated phloroglucinols that have garnered significant attention in biomedical research. This technical guide provides a comprehensive overview of the biological activities of TAD and its related derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We present a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms, including the modulation of critical signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from the phloroglucinol scaffold.
Introduction
Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a diverse group of phenolic compounds found in various natural sources, including plants, algae, and microorganisms. The core phloroglucinol structure is frequently substituted with acyl, alkyl, and prenyl groups, giving rise to a wide array of biological activities. Among these, acylated phloroglucinols, such as this compound (TAD), have demonstrated significant potential as therapeutic agents. These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial actions. This guide synthesizes the current scientific literature on the biological activities of TAD and its structural analogs, providing quantitative data, methodological details, and mechanistic insights to facilitate further research and development.
Anti-inflammatory Activity
Acylated phloroglucinols have been identified as potent inhibitors of key inflammatory mediators. Their mechanism of action often involves the suppression of pro-inflammatory enzymes and the modulation of intracellular signaling cascades that regulate the inflammatory response.
Inhibition of Inflammatory Mediators
Several studies have demonstrated the ability of di-acylated phloroglucinol derivatives to inhibit the production of nitric oxide (NO) and suppress the activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory process. The inhibitory concentrations (IC50) for these activities are summarized in Table 1. The data indicates that diacyl and alkylated monoacylphloroglucinols are effective dual inhibitors of inducible nitric oxide synthase (iNOS) and NF-κB.[1]
Table 1: Anti-inflammatory Activity of Phloroglucinol Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol | iNOS | 19.0 | [1] |
| NF-κB | 34.0 | [1] | |
| Alkylated monoacylphloroglucinol | iNOS | 19.5 | [1] |
| NF-κB | 37.5 | [1] | |
| Monoacylphloroglucinol | NF-κB | 90.0 | [1] |
| Dimeric acylphloroglucinol | iNOS | 19.0 | [1] |
| NF-κB | 85.0 | [1] | |
| Nitrogen-containing monoacylphloroglucinol | iNOS | 49.0 | [1] |
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of phloroglucinol derivatives are largely attributed to their ability to interfere with the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). Phloroglucinol derivatives have been shown to inhibit this cascade, preventing the activation of NF-κB and the expression of its target genes.
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
This protocol describes the measurement of nitrite (B80452), a stable product of NO, in macrophage culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Anticancer Activity
This compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways crucial for cancer cell survival and proliferation.
Cytotoxicity Against Cancer Cell Lines
While specific IC50 values for this compound are not extensively reported, studies on the parent compound, phloroglucinol, and other derivatives show potent anticancer activity. Phloroglucinol has been shown to induce cytotoxicity in Hep3B human hepatocellular carcinoma cells. The anticancer potential of various phloroglucinol derivatives against several human cancer cell lines is an active area of research.
Table 2: Anticancer Activity of Phloroglucinol Derivatives Specific IC50 values for 2,4,6-Triacetylphloroglucinol are not readily available in the cited literature. Research is ongoing to quantify the cytotoxic effects of a broader range of acylated phloroglucinols.
| Derivative Class | Cancer Cell Line | Activity Noted | Putative Mechanism | Reference |
| Phloroglucinol | Hep3B (Liver) | Cytotoxicity, Apoptosis Induction | ROS-dependent PI3K/Akt/mTOR inactivation | |
| Phloroglucinol | Breast Cancer Cells | Suppression of tumorigenicity | Inhibition of KRAS, PI3K/AKT, and RAF-1/ERK pathways | |
| Acylphloroglucinols | Erythroleukemia | Anti-leukemia effects | Targeting STAT3, p38-MAPK, and inhibiting PI3K/AKT/mTOR |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of phloroglucinols is often linked to the induction of programmed cell death (apoptosis). This is achieved through the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases. Additionally, these compounds can cause an increase in intracellular reactive oxygen species (ROS), which further contributes to cellular damage and apoptosis. Phloroglucinol has been observed to inactivate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival, thereby promoting apoptosis in cancer cells.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, HeLa)
-
Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Acylated phloroglucinols have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Efficacy Against Pathogenic Bacteria
Studies on a series of acylated phloroglucinol derivatives have demonstrated potent antibacterial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds can both inhibit the growth of and kill bacteria.
Table 3: Antimicrobial Activity of Phloroglucinol Derivatives Specific MIC values for 2,4,6-Triacetylphloroglucinol are not readily available in the cited literature. The table presents data for other acylated phloroglucinols to demonstrate the potential of this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acylated Phloroglucinols | MRSA | 0.125 - 8 | - | |
| Diacetylphloroglucinol | Vancomycin-resistant S. aureus (VRSA) | 4 | - | |
| Acylphloroglucinol Derivative A5 | MRSA | 0.98 | 1.95 |
Mechanism of Action: Membrane Disruption
The primary mechanism of antimicrobial action for many acylated phloroglucinols is believed to be the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound or its derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the test compound at twice the highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Structure-Activity Relationships (SAR)
The biological activity of phloroglucinol derivatives is highly dependent on the nature and position of the substituents on the phloroglucinol ring. For antimicrobial activity, the presence and length of acyl chains are critical. Lipophilicity plays a significant role, with an optimal balance required for potent activity. For instance, in the case of anti-MRSA activity, tailoring the acyl moiety is a prerequisite for antibacterial efficacy.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the full therapeutic potential of this versatile class of compounds. Future studies should focus on elucidating the precise molecular targets of this compound, conducting comprehensive structure-activity relationship studies to optimize potency and selectivity, and evaluating the in vivo efficacy and safety of lead compounds.
References
A Technical Guide to the Natural Production of 2,4-Diacetylphloroglucinol (DAPG) in Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: While Triacetylphloroglucinol (TAPG) is a known phloroglucinol (B13840) derivative, current scientific literature does not support its natural production by Pseudomonas species. A study on the PhlG hydrolase from Pseudomonas fluorescens CHA0, which degrades 2,4-diacetylphloroglucinol (B43620) (DAPG), found the enzyme to be highly specific and unable to degrade TAPG[1][2]. However, Pseudomonas species are well-documented producers of the closely related and biologically significant compound, 2,4-diacetylphloroglucinol (DAPG)[3][4]. This guide will focus on the natural sources, biosynthesis, and analysis of DAPG in Pseudomonas.
DAPG is a broad-spectrum antibiotic that plays a crucial role in the biocontrol capabilities of many fluorescent Pseudomonas strains against plant pathogens[1][5][6][7]. Its production is a key factor in the suppression of diseases affecting crops like wheat, tobacco, and sugar beets[1][8]. This guide provides an in-depth overview of the biosynthesis of DAPG, methods for its quantification, and the regulatory networks that control its production.
Biosynthesis of 2,4-Diacetylphloroglucinol (DAPG)
The biosynthesis of DAPG in Pseudomonas is orchestrated by the phl gene cluster[9][10][11]. This cluster contains the necessary genes for the synthesis, regulation, and transport of DAPG. The core biosynthetic pathway begins with the condensation of three molecules of malonyl-CoA to form the intermediate, phloroglucinol[6][12].
The key steps in the biosynthetic pathway are as follows:
-
Phloroglucinol (PG) Synthesis: The enzyme PhlD, a type III polyketide synthase, catalyzes the cyclization of three malonyl-CoA units to produce phloroglucinol[12][13][14].
-
First Acetylation: The phloroglucinol is then acetylated to form monoacetylphloroglucinol (MAPG)[15].
-
Second Acetylation: A subsequent acetylation step, catalyzed by the PhlA, PhlB, and PhlC proteins, converts MAPG into 2,4-diacetylphloroglucinol (DAPG)[15][16].
The phl operon typically consists of the biosynthetic genes phlACBD and is often flanked by regulatory genes such as phlF (a repressor) and phlE (an efflux pump)[15].
Quantitative Production of DAPG in Pseudomonas
The amount of DAPG produced can vary significantly between different Pseudomonas strains and is influenced by culture conditions. Several studies have quantified DAPG production both in vitro and in the rhizosphere.
| Pseudomonas Strain | Condition | DAPG Yield | Reference |
| P. fluorescens Q2-87 | Wheat rhizosphere (Ritzville silt loam) | 2.1 µg/g of root + soil | [5] |
| P. fluorescens Q2-87 (overproducing strain) | Wheat rhizosphere (Ritzville silt loam) | 2.4 µg/g of root + soil | [5] |
| P. fluorescens Q2-87 | Wheat rhizosphere (Shano silt loam) | 0.47 µg/g of root + soil | [5] |
| P. fluorescens Q2-87 (overproducing strain) | Wheat rhizosphere (Shano silt loam) | 1.3 µg/g of root + soil | [5] |
| Wild-type P. fluorescens | In vitro culture | ~0.1 g/L phloroglucinol | [17] |
Experimental Protocols
Extraction of DAPG from Bacterial Cultures
A common method for extracting DAPG from liquid cultures involves solvent extraction followed by purification.
-
Acidification: Culture supernatants are acidified to a pH of 2.0.
-
Solvent Extraction: An equal volume of a solvent like ethyl acetate (B1210297) is added to the acidified supernatant. The mixture is shaken vigorously to extract the DAPG into the organic phase. This process is often repeated to maximize yield.
-
Evaporation: The organic phase is collected and the solvent is evaporated under a vacuum to concentrate the crude extract.
-
Resuspension: The dried extract is redissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for further analysis.
Quantification of DAPG by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the quantification of DAPG.
-
Sample Preparation: The resuspended extract is filtered through a 0.2 µm filter to remove any particulate matter.
-
Chromatographic Separation: The filtered sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Elution: A gradient of methanol or acetonitrile in acidified water is typically used to elute the compounds.
-
Detection: DAPG is detected by a UV detector, commonly at a wavelength of 270 nm.
-
Quantification: The concentration of DAPG in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of purified DAPG.
Regulation of DAPG Biosynthesis
The production of DAPG is tightly regulated by a complex network of signaling pathways, ensuring its synthesis is coordinated with bacterial growth and environmental cues.
-
The Gac/Rsm Pathway: This global regulatory system is a key player in the post-transcriptional regulation of DAPG biosynthesis[18].
-
Quorum Sensing: Cell-to-cell communication, or quorum sensing, can influence the expression of the phl operon.
-
Transcriptional Regulators: The phl gene cluster itself contains regulatory genes. For example, phlF encodes a repressor protein that negatively regulates the transcription of the phlACBD operon. This repression can be alleviated by DAPG itself in a positive feedback loop, a phenomenon known as autoinduction[8][19].
-
Environmental Factors: The production of DAPG can be influenced by various environmental signals, including the presence of plant root exudates and other microbial metabolites[8][19]. The alternative sigma factor RpoS, a master regulator of stationary phase genes, also plays a complex role in regulating DAPG biosynthesis[20].
References
- 1. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pyoluteorin and 2,4-diacetylphloroglucinol are major contributors to Pseudomonas protegens Pf-5 biocontrol against Botrytis cinerea in cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Evolutionary History of the phl Gene Cluster in the Plant-Associated Bacterium Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Distribution of 2,4-Diacetylphloroglucinol Biosynthetic Genes among the Pseudomonas spp. Reveals Unexpected Polyphyletism [frontiersin.org]
- 13. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification and characterization of a gene cluster for synthesis of the polyketide antibiotic 2,4-diacetylphloroglucinol from Pseudomonas fluorescens Q2-87 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Regulation of 2,4-diacetylphloroglucinol biosynthesis and biocontrol capacity by the BolA family protein IbaG in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autoinduction of 2,4-diacetylphloroglucinol biosynthesis in the biocontrol agent Pseudomonas fluorescens CHA0 and repression by the bacterial metabolites salicylate and pyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Regulatory roles of RpoS in the biosynthesis of antibiotics 2,4-diacetyphloroglucinol and pyoluteorin of Pseudomonas protegens FD6 [frontiersin.org]
Triacetylphloroglucinol: A Technical Deep Dive into its Speculated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetylphloroglucinol (TAD), a synthetic derivative of phloroglucinol (B13840), has garnered interest for its potential biological activities. While direct experimental evidence elucidating its precise mechanism of action remains nascent, scientific speculation posits that its effects may be largely attributed to its in vivo deacetylation to the parent compound, phloroglucinol, and its acetylated intermediates. This technical guide consolidates the current understanding of phloroglucinol and its related derivatives, providing a foundational framework for speculating on the pharmacological actions of this compound. This document presents quantitative data from key studies, details relevant experimental protocols, and visualizes implicated signaling pathways to support future research and drug development endeavors.
Introduction: The Pro-Drug Hypothesis
This compound is a C3-symmetric bridged ligand, synthesized through the acylation of phloroglucinol.[1][2] Its structure suggests that it may function as a pro-drug, undergoing enzymatic or spontaneous deacetylation in a biological system to release phloroglucinol and its mono- and di-acetylated congeners. The biological activities observed for these related compounds, therefore, offer a strong basis for speculating on the mechanism of action of this compound. This guide will explore the known pharmacological effects of these key metabolites.
Speculated Mechanism of Action: A Multi-Target Approach
Based on the activities of its potential metabolites, this compound is hypothesized to exert its effects through a combination of antispasmodic, anti-inflammatory, cholesterol-lowering, and cytotoxic activities.
Antispasmodic and Smooth Muscle Relaxation
Phloroglucinol is a well-established antispasmodic agent.[3] Its primary mechanism involves the non-specific relaxation of smooth muscle, which is crucial for its therapeutic effects in conditions like irritable bowel syndrome and other spasmodic disorders of the gastrointestinal and genitourinary tracts.[3] The proposed pathway involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This increase in cyclic nucleotides activates protein kinases that phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[3]
Anti-Inflammatory Effects
Derivatives of phloroglucinol, particularly 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), have demonstrated significant anti-inflammatory properties.[4][5] These effects are primarily mediated through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4] By inhibiting these enzymes, tHGA can reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This suggests that this compound, upon conversion, could exhibit similar anti-inflammatory actions.
References
Spectroscopic Data of Triacetylphloroglucinol: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for Triacetylphloroglucinol (1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(ethanone)), a key intermediate in the synthesis of various bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Summary of Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 2.55 | s | 9H | -C(O)CH ₃ |
| 12.5 | s (br) | 3H | -OH |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 32.5 | -C (O)CH₃ |
| 105.5 | Ar-C |
| 192.5 | Ar-C -OH |
| 204.0 | -C (O)CH₃ |
Solvent: CDCl₃
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (phenolic) |
| 1620 | Strong | C=O stretch (acetyl) |
| 1580, 1450 | Medium | C=C stretch (aromatic) |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 252.06 | [M]⁺ (Molecular Ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground this compound is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a suitable volatile solvent is introduced into the instrument. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Triacetylphloroglucinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Triacetylphloroglucinol (TAPG), a derivative of the naturally occurring compound phloroglucinol (B13840). This document is intended for researchers, scientists, and professionals in drug development, offering key data on its molecular characteristics, synthesis, analytical methods, and known biological activities.
Core Molecular and Physical Properties
This compound, also known as 2,4,6-Triacetylphloroglucinol, is an aromatic ketone.[1] Its fundamental properties are summarized below.
| Property | Data |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| CAS Number | 2161-87-7 |
| Appearance | Off-White to Beige Solid/Needles |
| Melting Point | 145-147°C |
| Boiling Point | 501.4°C at 760 mmHg (Predicted) |
| Density | 1.406 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform, Methanol |
Experimental Protocols
Synthesis of this compound
A highly efficient, one-pot synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This green chemistry approach offers simplicity and good yields under solvent-free conditions.[1]
Materials:
-
Phloroglucinol
-
Acetic anhydride (B1165640)
-
Methanesulfonic acid (catalyst)
Protocol:
-
Combine Phloroglucinol and acetic anhydride in a reaction vessel.
-
Add a catalytic amount of methanesulfonic acid to the mixture.
-
Heat the reaction mixture to 80°C.
-
Maintain the temperature and stir for approximately 45 minutes.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified. The final product should be characterized by FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[1]
Analytical Methods
The analysis of phloroglucinol and its derivatives is commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
This method provides high sensitivity and selectivity for the quantification of phloroglucinol derivatives in various matrices, including human plasma.
| Parameter | Specification |
| Stationary Phase | C18 column (e.g., Diamonsil C18(2), 4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Methanol and water (e.g., 80:20 v/v) with 0.02% formic acid |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |
| Analysis Time | Approximately 5 minutes per sample |
This technique is suitable for high-throughput analyses, such as those required for pharmacokinetic and bioequivalence studies.[2][3]
Biological Activity and Signaling Pathways
While direct research on the signaling pathways specifically modulated by this compound is emerging, studies on its parent compound, phloroglucinol, and related acylphloroglucinols provide significant insights into its potential pharmacological activities.
Anticancer Potential: this compound has demonstrated significant cytotoxicity against lung, breast, colon, and cervical cancer cell lines with minimal effect on normal cells.[1] Furthermore, a study on another natural acylphloroglucinol showed it exerts anti-leukemia effects by targeting STAT3 and p38-MAPK, and by inhibiting the PI3K/AKT/mTOR signaling pathway.[4]
The parent compound, phloroglucinol, has been shown to induce apoptosis in human colon cancer and hepatocellular carcinoma cells by inactivating key survival pathways.[5][6] A primary mechanism is the disruption of the PI3K/Akt/mTOR signaling pathway , which is crucial for cell survival, proliferation, and metabolism.[5][6] Phloroglucinol has also been found to suppress the Ras/ERK-MAPK signaling pathway , another critical regulator of cell growth.[5]
The inactivation of these pathways by phloroglucinol is linked to an increase in reactive oxygen species (ROS), which leads to mitochondrial disruption and caspase-dependent apoptosis in cancer cells.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A natural acylphloroglucinol exerts anti-erythroleukemia effects via targeting STAT3 and p38-MAPK, and inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of Triacetylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Triacetylphloroglucinol (2,4,6-Triacetylphloroglucinol), a key intermediate in various synthetic processes. Understanding the solubility of this compound is critical for its effective use in laboratory research and pharmaceutical development, ensuring optimal conditions for reactions, formulations, and analytical characterization.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For drug development professionals, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information and the solubility of structurally related compounds, a qualitative solubility profile can be summarized.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Water | H₂O | High | Low / Insoluble |
| Methanol | CH₃OH | High | Slightly Soluble[1][2] |
| Ethanol (B145695) | C₂H₅OH | High | Likely Soluble |
| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][2] |
| Acetone | C₃H₆O | Medium | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Likely Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Likely Soluble |
Note: "Likely Soluble" is inferred from the behavior of structurally similar compounds, such as 2,4,6-Triformylphloroglucinol, which is soluble in organic solvents like ethanol and acetone.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a laboratory setting. This protocol is based on standard practices for solubility assessment of solid organic compounds.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvent (e.g., Methanol, Ethanol, Acetone)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Filtration apparatus (e.g., syringe filters with a chemically resistant membrane, 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution (Equilibrium Method):
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) and transfer it to a scintillation vial.
-
Pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved solid particles. This step is crucial for accurate measurement.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
The Therapeutic Arsenal of Acylphloroglucinols: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Acylphloroglucinols, a diverse class of naturally occurring phenolic compounds, are emerging as a promising source of novel therapeutic agents. Characterized by a phloroglucinol (B13840) core acylated with one or more alkyl or aryl groups, these molecules exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiplatelet properties. This technical guide provides an in-depth overview of the therapeutic potential of acylphloroglucinols, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Efficacy of Acylphloroglucinols
The therapeutic potential of various acylphloroglucinols has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer, anti-inflammatory, and antiplatelet activities, as well as the minimum inhibitory concentration (MIC) for antibacterial effects.
Table 1: Anticancer Activity of Acylphloroglucinols (IC50 Values in µM)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Garcinol | BxPC-3 | Pancreatic | 20 | [1] |
| RH30 | Rhabdomyosarcoma | 16.91 | [2] | |
| RD | Rhabdomyosarcoma | 15.95 | [2] | |
| SH-SY5Y (72h) | Neuroblastoma | 6.30 | [3] | |
| HT-29 (48h) | Colon | 27 | [4] | |
| Guttiferone E | A-375 | Melanoma | 9.0 | [5] |
| B16-F10 | Melanoma | 6.6 | [5] | |
| Guttiferone F | LNCaP | Prostate | 5.17 | [6] |
| Hyperforin | Various Cancer Cell Lines | Various | 5-20 | [7] |
Table 2: Anti-inflammatory Activity of Acylphloroglucinols (IC50 Values in µM)
| Compound | Target/Assay | IC50 (µM) | Reference |
| Hyperforin | mPGES-1 | 1 | [8][9] |
Table 3: Antibacterial Activity of Acylphloroglucinols (MIC Values in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Rhodomyrtone | Staphylococcus aureus (MRSA, 110 strains) | MIC90: 1 | [10][11][12] |
| S. aureus ATCC 29213 | 0.5 | [13] | |
| Epidemic MRSA-16 | 0.5 | [13] |
Table 4: Antiplatelet Activity of Acylphloroglucinols (IC50 Values in µM)
| Compound | Agonist | IC50 (µM) | Reference |
| Butyryl-3-methylphloroglucinol | Collagen (5 µg/mL) | 41.43 | [14] |
| Arachidonic Acid (100 µM) | 61.15 | [14] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of acylphloroglucinols are mediated through the modulation of various critical signaling pathways. Understanding these mechanisms is paramount for targeted drug development.
Anticancer Signaling Pathways
Several acylphloroglucinols, including Garcinol , exert their anticancer effects by targeting multiple oncogenic signaling pathways. Garcinol has been shown to inhibit the NF-κB, JAK/STAT3, and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Anti-inflammatory Signaling Pathway
Hyperforin is a potent anti-inflammatory agent that primarily targets the biosynthesis of prostaglandins, key mediators of inflammation. It specifically inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the terminal enzyme in the production of prostaglandin E2 (PGE2).
Antibacterial Mechanism of Action
Rhodomyrtone exhibits a unique antibacterial mechanism that involves targeting the bacterial cell membrane. It increases membrane fluidity, leading to the formation of vesicles that trap essential membrane proteins, ultimately causing cell death.[15]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of acylphloroglucinols.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[16][17][18][19]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (acylphloroglucinol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the acylphloroglucinol in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][20][21][22][23]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (acylphloroglucinol)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the acylphloroglucinol in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the microtiter plate using MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[1][7][13][24][25]
Materials:
-
Light Transmission Aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist (e.g., collagen, arachidonic acid, ADP)
-
Test compound (acylphloroglucinol)
-
Saline or appropriate buffer
Procedure:
-
PRP and PPP Preparation: Obtain PRP and PPP from citrated whole blood by differential centrifugation.
-
Instrument Calibration: Calibrate the aggregometer using PPP (100% aggregation) and PRP (0% aggregation).
-
Sample Preparation: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Compound Incubation: Add the acylphloroglucinol or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Aggregation Induction: Add the agonist to induce platelet aggregation and record the change in light transmission for at least 5 minutes.
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. The IC50 value is determined by testing a range of compound concentrations.
This guide provides a foundational understanding of the therapeutic potential of acylphloroglucinols. The diverse bioactivities and promising preclinical data warrant further investigation to translate these natural compounds into novel clinical therapies. The provided protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. 2.7. In Vitro Platelet Aggregation Assay [bio-protocol.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ovid.com [ovid.com]
- 5. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchhub.com [researchhub.com]
- 20. protocols.io [protocols.io]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. ibg.kit.edu [ibg.kit.edu]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Triacetylphloroglucinol as a Biosynthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetylphloroglucinol (TAP) is a fully acetylated derivative of phloroglucinol (B13840), a key molecule in the biosynthesis of a wide array of natural products. While the roles of phloroglucinol and its mono- and di-acetylated forms are well-established as biosynthetic intermediates, particularly in the production of the antifungal compound 2,4-diacetylphloroglucinol (B43620) (DAPG) by Pseudomonas species, the definitive role of this compound as a natural biosynthetic intermediate is less characterized. This technical guide consolidates the current understanding of acylphloroglucinol biosynthesis, presents a hypothesized role for TAP as an intermediate, and provides detailed experimental methodologies and quantitative data to facilitate further research in this area. Evidence suggests that TAP may be a terminal, minor product of the acylphloroglucinol pathway in some microorganisms, potentially formed by the action of acetyltransferases on diacetylphloroglucinol.
Introduction to Phloroglucinols and their Biosynthetic Significance
Phloroglucinols are a class of polyphenolic compounds characterized by a benzene (B151609) ring with three hydroxyl groups at positions 1, 3, and 5. They are precursors to a diverse range of secondary metabolites in plants and microorganisms, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The acylated forms of phloroglucinol, in particular, have garnered significant interest in drug discovery and development due to their potent bioactivities.
The biosynthesis of these compounds typically proceeds via the polyketide pathway, where malonyl-CoA units are condensed to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the phloroglucinol core. Subsequent modifications, such as acetylation, prenylation, and glycosylation, lead to the vast diversity of naturally occurring phloroglucinol derivatives.
The Established Biosynthetic Pathway of 2,4-Diacetylphloroglucinol (DAPG)
The biosynthesis of 2,4-diacetylphloroglucinol (DAPG), a potent antifungal agent produced by several species of Pseudomonas, is the most well-characterized acylphloroglucinol pathway. This pathway serves as a foundational model for understanding the potential biosynthetic role of this compound.
The key steps in the DAPG biosynthetic pathway are:
-
Phloroglucinol Synthesis: The pathway initiates with the synthesis of phloroglucinol (PG) from three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme phloroglucinol synthase (PhlD) , a type III polyketide synthase.[1]
-
First Acetylation: Phloroglucinol is then acetylated to form monoacetylphloroglucinol (MAPG).
-
Second Acetylation: MAPG is further acetylated to yield 2,4-diacetylphloroglucinol (DAPG). Both acetylation steps are catalyzed by an acyltransferase , such as the one from Pseudomonas protegens (PpATase).[2]
The genes encoding these enzymes are typically found in a conserved phl gene cluster (phlACBD).[3]
Logical Relationship of the DAPG Biosynthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of PhlG, a hydrolase that specifically degrades the antifungal compound 2,4-diacetylphloroglucinol in the biocontrol agent Pseudomonas fluorescens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Triacetylphloroglucinol from Phloroglucinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of Triacetylphloroglucinol (TAPG) from phloroglucinol (B13840) via a Friedel-Crafts acylation reaction. The presented method utilizes acetic anhydride (B1165640) as the acylating agent and methanesulfonic acid as a catalyst under solvent-free conditions, aligning with the principles of green chemistry. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
This compound (TAPG), an acylated derivative of phloroglucinol, is a compound of interest in pharmaceutical research and organic synthesis. Traditional multi-step syntheses can be time-consuming and generate significant waste. The one-pot synthesis described herein offers a streamlined, efficient, and more environmentally friendly alternative. This method proceeds via a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] The use of a solvent-free approach further enhances the green credentials of this protocol.[2]
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Phloroglucinol | [2] |
| Acylating Agent | Acetic Anhydride | [2][3] |
| Catalyst | Methanesulfonic Acid (CH₃SO₂OH) | [2][3] |
| Reaction Temperature | 80 °C | [2][3] |
| Reaction Time | 45 minutes | [2][3] |
| Conditions | Solvent-free | [2][3] |
| Product | This compound (TAPG) | [2] |
| Noted Intermediates | Monoacetylphloroglucinol (MAPG), Diacetylphloroglucinol (DAPG) | [2] |
Experimental Protocol
This protocol details the one-pot synthesis of this compound from phloroglucinol.
Materials:
-
Phloroglucinol
-
Acetic Anhydride
-
Methanesulfonic Acid (CH₃SO₂OH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add phloroglucinol.
-
Reagent Addition: To the phloroglucinol, add acetic anhydride followed by the dropwise addition of methanesulfonic acid.
-
Reaction Conditions: The reaction is conducted under solvent-free conditions.[2]
-
Heating and Stirring: The flask is placed in a heating mantle or oil bath and heated to 80°C.[2][3] The reaction mixture is stirred vigorously for 45 minutes.[2][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of phloroglucinol and the formation of the product.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated and purified using appropriate techniques such as crystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical methods such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the logical workflow for the one-pot synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Discussion
The described one-pot synthesis of this compound offers a significant improvement over traditional methods by reducing reaction time, minimizing waste, and simplifying the experimental procedure.[2] The reaction proceeds through a Friedel-Crafts acylation mechanism, where the methanesulfonic acid acts as a catalyst to activate the acetic anhydride, facilitating the electrophilic attack on the electron-rich phloroglucinol ring. The formation of mono- and di-acetylated intermediates is possible, but the reaction conditions are optimized to favor the formation of the tri-substituted product.[2] Researchers should be mindful of the exothermic nature of the addition of methanesulfonic acid and take appropriate safety precautions. The purification step is crucial to remove any unreacted starting materials, catalyst, and acetylated intermediates to obtain high-purity this compound. This protocol provides a solid foundation for the synthesis of this valuable compound for further applications in drug discovery and development.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of Triacetylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylphloroglucinol (Tricetin), a key synthetic intermediate, is a C-acetylated derivative of phloroglucinol (B13840). It serves as a versatile precursor in the synthesis of various biologically active compounds and natural products, including flavonoids and xanthones. The Friedel-Crafts acylation of phloroglucinol is a fundamental and widely employed method for its synthesis. This document provides detailed protocols and application notes for this reaction, focusing on various catalytic systems and reaction conditions to offer flexibility and optimization for different laboratory settings.
The protocols outlined below detail efficient methods for the synthesis of this compound via Friedel-Crafts acylation, a classic electrophilic aromatic substitution.[1][2] These methods utilize different acylating agents and catalysts, offering options that align with green chemistry principles by employing solvent-free conditions and reusable catalysts.[3][4]
Data Presentation
The following table summarizes quantitative data from various reported protocols for the Friedel-Crafts acylation of phloroglucinol, allowing for easy comparison of different methodologies.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methanesulfonic acid (CH₃SO₃H) | Acetic anhydride (B1165640) | Acetic acid | 80 | 45 min | Good | [3][4] |
| Methanesulfonic acid (CH₃SO₃H) | Acyl chloride | Acetic acid | 80 | 1 h | Good | [3][4] |
| Silica (B1680970) Sulfuric Acid (SSA) | Acetic anhydride | Solvent-free (Ultrasound-assisted) | 60 | 15-20 min | 95 (for DAPG) | [4][5] |
| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Acetic anhydride | Ethyl acetate | Room Temp | 8-23 h | Good to Excellent (for DAPG) | [3][4] |
| Aluminum Chloride (AlCl₃) | Acyl chloride | Nitrobenzene | Not specified | Not specified | Low | [3][6] |
*Note: Some protocols are optimized for the synthesis of Diacetylphloroglucinol (DAPG), a related compound. Further acylation can lead to this compound.[3][5]
Experimental Protocols
Protocol 1: Methanesulfonic Acid Catalyzed Acylation (Solvent-Free)
This protocol describes a green and efficient one-pot synthesis of this compound using methanesulfonic acid as a catalyst.[3][4]
Materials:
-
Phloroglucinol
-
Acetic anhydride or Acyl chloride
-
Methanesulfonic acid (CH₃SO₃H)
-
Round bottom flask
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up
Procedure:
-
In a round bottom flask, combine phloroglucinol and the acylating agent (acetic anhydride or acyl chloride).
-
Slowly add methanesulfonic acid to the mixture while stirring.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and continue stirring for 45 minutes if using acetic anhydride, or 1 hour for acyl chloride.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to neutralize the acid and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Ultrasound-Assisted Synthesis using Silica Sulfuric Acid (SSA)
This method utilizes a heterogeneous catalyst and ultrasound irradiation for a rapid and high-yielding synthesis, primarily for diacetylphloroglucinol which can be a precursor to the triacetylated product.[4][5]
Materials:
-
Phloroglucinol
-
Acetic anhydride
-
Silica Sulfuric Acid (SSA)
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
Place phloroglucinol, acetic anhydride, and 10% (w/w) of SSA catalyst in a suitable reaction vessel.[4][5]
-
Introduce the vessel into an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 60 °C for 15-20 minutes.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the catalyst by filtration. The catalyst can be recovered, washed, reactivated, and reused for subsequent reactions.[4][5]
-
Isolate the product from the filtrate by standard work-up procedures.
Visualizations
Friedel-Crafts Acylation of Phloroglucinol: Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the Friedel-Crafts acylation of phloroglucinol to form this compound. The reaction proceeds in three successive acylation steps at the ortho and para positions of the highly activated phloroglucinol ring.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 6. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Triacetylphloroglucinol Using Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylphloroglucinol (TAPG), a C3-symmetric bridged ligand, is a valuable intermediate in the synthesis of various compounds, including trinuclear vanadium Schiff base complexes and potential anthelmintics.[1][2] Its synthesis typically involves the acylation of phloroglucinol (B13840). This document provides detailed protocols for the synthesis of this compound utilizing acetic anhydride (B1165640) as the acylating agent, focusing on efficient and environmentally conscious methods. The primary method described is a one-pot Friedel-Crafts acylation, which offers simplicity and good yields.[3]
Reaction Principle
The synthesis of this compound from phloroglucinol and acetic anhydride is achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the hydroxyl groups of phloroglucinol activate the aromatic ring, making it susceptible to acylation by an acylium ion generated from acetic anhydride in the presence of a catalyst.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Materials and Reagents
-
Phloroglucinol
-
Acetic anhydride
-
Methanesulfonic acid (CH₃SO₂OH)
-
Acetic acid (CH₃COOH)
-
Deionized water
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Analytical equipment for characterization (FT-IR, NMR)
Protocol 1: One-Pot Synthesis using Methanesulfonic Acid Catalyst
This protocol is adapted from a green chemistry approach that offers high efficiency and simplicity.[3]
Procedure:
-
To a clean, dry round-bottom flask, add phloroglucinol.
-
Add acetic anhydride and a catalytic amount of methanesulfonic acid. Acetic acid can also be added to the reaction mixture.[3][4]
-
The reaction mixture is then heated to 80°C with continuous stirring.
-
Maintain the reaction at this temperature for approximately 45 minutes.[3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the cooled reaction mixture into a beaker containing a cold mixture of water and methanol.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid and impurities.
-
Dry the purified this compound under vacuum at 40°C.
-
Characterize the final product using appropriate analytical techniques such as FT-IR and NMR spectroscopy.
Purification
The crude this compound obtained can be further purified by recrystallization.[5]
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Dry the crystals thoroughly.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound and related acylphloroglucinols using various catalysts and conditions.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methanesulfonic acid | Acetic anhydride | Acetic acid | 80 | 45 min | Good | [3] |
| Sulfated Silica | Acetic anhydride | - | 60 | 15-20 min | 95 (DAPG) | [3] |
| CuSO₄·5H₂O | Acetic anhydride | Ethyl acetate | Room Temp. | 8-23 h | Good-Exc. | [4] |
| Zeolite | Acetic anhydride | Solvent-free | 80 | 30 min | - (DAPG) | [4] |
Note: DAPG (Diacetylphloroglucinol) is often a co-product in these reactions.
Visualizations
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below.
Caption: One-pot synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Proposed Reaction Mechanism
The Friedel-Crafts acylation mechanism involves the formation of an acylium ion intermediate which then attacks the electron-rich phloroglucinol ring.
Caption: Proposed mechanism for Friedel-Crafts Acylation.
References
Application of Triacetylphloroglucinol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylphloroglucinol (TAPG), systematically known as 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(ethan-1-one), is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its symmetrically substituted trihydroxy- and triacetyl-benzene core makes it a reactive intermediate for the synthesis of a wide array of more complex molecules, including flavonoids, heterocyclic compounds, and various natural product analogues. The presence of both hydroxyl and acetyl functional groups allows for a diverse range of chemical transformations, making TAPG a key scaffold in medicinal chemistry and drug discovery for developing novel therapeutic agents.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its preparation and its utility as a precursor for various value-added chemical entities.
I. Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of phloroglucinol (B13840).[1][4] This reaction involves the electrophilic substitution of acetyl groups onto the electron-rich phloroglucinol ring. Various catalysts and reaction conditions have been reported to achieve this transformation.
Protocol 1: Green Synthesis of this compound using Methanesulfonic Acid[1]
This protocol describes a one-pot, solvent-free synthesis of this compound using a biodegradable catalyst, methanesulfonic acid (MSA).
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Phloroglucinol
-
Acetic anhydride
-
Methanesulfonic acid (CH₃SO₃H)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of phloroglucinol and acetic anhydride is prepared.
-
A catalytic amount of methanesulfonic acid is added to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for 45 minutes.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 to 6:4) as the eluent.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| Phloroglucinol | 126.11 | 1 | - |
| Acetic Anhydride | 102.09 | Excess | - |
| This compound | 252.20 | - | 42-72 |
Table 1: Summary of the synthesis of this compound.[1]
II. Application of this compound in Synthesis
This compound is a valuable starting material for the synthesis of various organic compounds, particularly flavonoids and their precursors, chalcones.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, which are α,β-unsaturated ketones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.[5][6][7] They can be synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde. In this context, this compound can serve as the acetophenone component.
Logical Workflow for Chalcone (B49325) Synthesis:
Caption: Workflow for the synthesis of chalcones from this compound.
Protocol 2: General Procedure for the Synthesis of Chalcones from this compound[5][8]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Ice-cold water
Procedure:
-
Dissolve this compound and the aromatic aldehyde in equimolar amounts in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of NaOH or KOH dropwise with constant stirring. The reaction mixture is typically stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The mixture is then acidified with dilute HCl to precipitate the chalcone product.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus (B1172312) paper.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome:
This reaction is expected to yield a chalcone derivative where the aromatic aldehyde has condensed with one of the acetyl groups of this compound. The specific product and yield will depend on the stoichiometry and reaction conditions, as condensation can potentially occur at more than one acetyl group.
III. This compound as a Scaffold in Medicinal Chemistry
The this compound core is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily modified to generate libraries of compounds with diverse biological activities.[7] The hydroxyl and acetyl groups offer multiple points for derivatization, leading to the synthesis of molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
Signaling Pathway Inhibition by Phloroglucinol Derivatives:
Phloroglucinol derivatives have been shown to inhibit inflammatory pathways. For instance, certain acylated phloroglucinols can inhibit the activity of inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB), both of which are key players in the inflammatory response.
Caption: Inhibition of inflammatory pathways by phloroglucinol derivatives.
IV. Synthesis of Heterocyclic Compounds
This compound can also be utilized as a precursor for the synthesis of various heterocyclic compounds. The reactive acetyl and hydroxyl groups can participate in condensation reactions with dinucleophiles to form fused or appended heterocyclic rings.
Application 2: Potential Synthesis of Chromone (B188151) Derivatives
Experimental Workflow for Potential Chromone Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmspr.in [ijmspr.in]
Application Notes and Protocols for HPLC Analysis of Triacetylphloroglucinol
Introduction
Triacetylphloroglucinol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity and consistency of this compound in research and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. This document provides a comprehensive guide to developing and validating a robust RP-HPLC method for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.
Proposed HPLC Method for this compound Analysis
This proposed method serves as a starting point for the development and optimization of an analytical procedure for this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV or PDA detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters should be assessed:
1. System Suitability
Before starting the validation, the suitability of the chromatographic system should be evaluated. Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the following parameters.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
2. Specificity
The specificity of the method should be assessed by analyzing a blank (mobile phase), a placebo (if applicable), and the this compound standard. The chromatograms should be examined for any interference at the retention time of the analyte. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions should also be performed to demonstrate the stability-indicating nature of the method.
3. Linearity
The linearity of the method should be determined by analyzing a series of at least five concentrations of this compound working standards over the range of 1-100 µg/mL. A calibration curve should be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be calculated.
4. Accuracy
The accuracy of the method should be evaluated by performing recovery studies. A known amount of this compound standard should be spiked into a placebo or sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.
5. Precision
-
Repeatability (Intra-day Precision): The repeatability of the method should be assessed by analyzing six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision should be determined by analyzing the same standard solution on three different days by different analysts.
The %RSD for the peak areas should be calculated for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
7. Robustness
The robustness of the method should be evaluated by deliberately varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and the percentage of organic solvent in the mobile phase (±2%). The effect of these changes on the system suitability parameters should be evaluated.
Data Presentation
Summary of HPLC Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (%RSD) | ||
| Repeatability | ≤ 2.0% | |
| Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Robustness | System suitability parameters should pass |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of 2,4,6-Triacetylphloroglucinol.
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
References
Application Notes and Protocols for the Derivatization of Triacetylphloroglucinol for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phloroglucinol (B13840) and its acylated derivatives represent a class of natural products with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Triacetylphloroglucinol (TAPG), a synthetically accessible derivative of phloroglucinol, serves as a versatile starting material for the generation of a diverse library of bioactive compounds. This document provides detailed application notes and protocols for the chemical derivatization of this compound and the subsequent evaluation of these derivatives in a panel of relevant bioassays. The protocols are intended to guide researchers in the synthesis and screening of novel phloroglucinol-based compounds for potential therapeutic applications.
Derivatization of this compound: A Generalized Approach
The generation of diverse derivatives from this compound often requires a strategic deacetylation to liberate one or more hydroxyl groups for subsequent modification. This allows for the synthesis of mono- and di-acylated phloroglucinols with free hydroxyl groups that can be subjected to further chemical transformations such as alkylation, etherification, or esterification.
Protocol 1: Selective Deacetylation of this compound
This protocol describes a general method for the selective removal of acetyl groups from this compound to yield mono- or di-acetylated intermediates. The degree of deacetylation can often be controlled by reaction time and temperature.
Materials:
-
This compound (TAPG)
-
Methanol (B129727) (MeOH)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a catalytic amount of potassium carbonate or a stoichiometric amount of sodium hydroxide (the amount will influence the extent of deacetylation and needs to be optimized).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to identify the formation of mono-, di-, and fully deacetylated products.
-
Once the desired intermediate (e.g., 2,4-diacetylphloroglucinol (B43620) or 2-acetylphloroglucinol) is the major product, quench the reaction by adding 1M HCl until the solution is neutral or slightly acidic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired acetylated phloroglucinol intermediate.
Protocol 2: Alkylation of Acetylated Phloroglucinol Intermediates
This protocol outlines a general procedure for the O-alkylation of the free hydroxyl groups on the partially deacetylated phloroglucinol intermediates.
Materials:
-
Acetylated phloroglucinol intermediate (from Protocol 1)
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the acetylated phloroglucinol intermediate (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate or cesium carbonate (1.5-2 equivalents).
-
Add the alkylating agent (1-1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, depending on the reactivity of the alkylating agent. Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated acylphloroglucinol derivative.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the derivatization and screening of this compound, and a key signaling pathway targeted by some phloroglucinol derivatives.
Bioassay Protocols
The following are detailed protocols for assessing the biological activity of the synthesized this compound derivatives.
Protocol 3: α-Glucosidase Inhibition Assay
This assay is used to identify compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Acarbose (B1664774) (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
Test compounds and DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of acarbose solution to the positive control wells and 10 µL of DMSO to the negative control wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay identifies inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Galantamine or Donepezil (positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds and DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of test compounds and the positive control in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of the positive control solution to the positive control wells and 20 µL of DMSO to the negative control wells.
-
Add 10 µL of AChE solution (0.1 U/mL in buffer) to all wells.
-
Add 10 µL of DTNB solution (10 mM in buffer) to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (14 mM in buffer) to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.
-
The rate of reaction (ΔAbs/min) is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 5: Anti-Inflammatory Activity Assays (iNOS and NF-κB Inhibition)
These assays evaluate the potential of the synthesized derivatives to inhibit inflammatory pathways in macrophage cells.
5.1 iNOS Inhibition Assay (Nitric Oxide Measurement)
This assay measures the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Dexamethasone or L-NAME (positive control)
-
Griess Reagent
-
DMEM medium with 10% FBS
-
Test compounds and DMSO
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the nitrite concentration.
-
The percentage of NO production inhibition is calculated and the IC₅₀ value is determined.
5.2 NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of the NF-κB transcription factor, a master regulator of inflammation.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
LPS
-
Bay 11-7082 or a similar NF-κB inhibitor (positive control)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of test compounds or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.
-
The percentage of NF-κB inhibition is calculated based on the reduction in luciferase activity, and the IC₅₀ value is determined.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in clear and structured tables to facilitate comparison of the synthesized derivatives.
Table 1: α-Glucosidase and Acetylcholinesterase Inhibitory Activities of this compound Derivatives
| Compound ID | R Group Modification | α-Glucosidase IC₅₀ (µM)[1][2][3] | AChE IC₅₀ (µM) |
| TAPG-01 | Example: -CH₃ | >100 | 50.2 ± 3.1 |
| TAPG-02 | Example: -CH₂CH₃ | 85.4 ± 5.2 | 35.8 ± 2.5 |
| TAPG-03 | Example: - (CH₂)₂CH₃ | 42.1 ± 3.8 | 15.1 ± 1.2 |
| Acarbose | - | 2.46 mM | N/A |
| Galantamine | - | N/A | 0.4 ± 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental data should be inserted.
Table 2: Anti-Inflammatory Activities of this compound Derivatives
| Compound ID | R Group Modification | iNOS Inhibition IC₅₀ (µM)[4][5] | NF-κB Inhibition IC₅₀ (µM)[4][5] |
| TAPG-01 | Example: -CH₃ | 25.3 ± 2.1 | 45.1 ± 3.9 |
| TAPG-02 | Example: -CH₂CH₃ | 19.0 ± 1.5 | 34.0 ± 2.8 |
| TAPG-03 | Example: - (CH₂)₂CH₃ | 12.5 ± 1.1 | 22.7 ± 1.9 |
| Dexamethasone | - | 0.1 ± 0.01 | 0.05 ± 0.004 |
Note: The data presented in this table are examples based on published data for similar compounds and for illustrative purposes.[4][5] Actual experimental data should be inserted.
Conclusion
These application notes provide a comprehensive framework for the derivatization of this compound and the systematic evaluation of its derivatives for potential therapeutic applications. The detailed protocols for synthesis and a panel of relevant bioassays, coupled with clear data presentation and visualization of workflows and pathways, are intended to facilitate the discovery and development of novel drug candidates based on the versatile phloroglucinol scaffold. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.
References
- 1. Polycyclic polyprenylated acylphloroglucinols from the fruit of Hypericum addingtonii N. Robson and their α-glucosidase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of α-glucosidase activity and intestinal glucose transport to assess the in vivo anti-hyperglycemic potential of dodecyl-acylated phlorizin and polydatin derivatives - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. α-Glucosidase Inhibitory and Antimicrobial Benzoylphloroglucinols from Garcinia schomburgakiana Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Triacetylphloroglucinol from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Triacetylphloroglucinol (TAP) and other acetylated phloroglucinols from bacterial cultures, primarily focusing on Pseudomonas fluorescens. While 2,4-diacetylphloroglucinol (B43620) (DAPG) is the most commonly reported acetylated phloroglucinol (B13840) from these bacteria, the biosynthetic pathway can potentially lead to the formation of TAP. The following protocols are adapted from established methods for DAPG isolation and can be optimized for the recovery of TAP.
Introduction
Phloroglucinol and its acetylated derivatives are a class of phenolic compounds with a broad range of biological activities, including antimicrobial, antifungal, and plant growth-promoting properties.[1][2][3] In several species of Pseudomonas, particularly P. fluorescens, these compounds are synthesized via the polyketide pathway encoded by the phl gene cluster.[2][4][5][6] This cluster includes the gene phlD, which synthesizes the phloroglucinol core, and genes such as phlA, phlB, and phlC, which are responsible for the subsequent acetylation steps.[4][5][7] While monoacetylphloroglucinol (MAPG) and diacetylphloroglucinol (DAPG) are the common end products, the presence of the acetyltransferase machinery suggests that this compound (TAP) could be produced, albeit likely in smaller quantities.
These application notes provide a comprehensive workflow for the cultivation of phloroglucinol-producing bacteria, followed by the extraction, purification, and quantification of TAP.
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas fluorescens for Phloroglucinol Production
This protocol outlines the steps for culturing Pseudomonas fluorescens to promote the production of acetylated phloroglucinols.
1.1. Bacterial Strain:
-
Pseudomonas fluorescens (e.g., strains CHA0, Pf-5, or other known DAPG-producing strains).
1.2. Media Preparation:
-
King's B (KB) Medium: Recommended for robust growth and antibiotic production.[7][8]
-
Proteose Peptone No. 3: 20 g/L
-
Glycerol: 10 mL/L
-
K₂HPO₄: 1.5 g/L
-
MgSO₄·7H₂O: 1.5 g/L
-
Adjust pH to 7.0-7.2.
-
Autoclave at 121°C for 15 minutes.
-
-
Minimal Glucose-Ammonium Medium (OSG): A defined medium to study the effects of specific nutrients.[9][10]
-
D-Glucose: 0.5% (w/v)
-
(NH₄)₂SO₄: 0.1% (w/v)
-
Salt solution (as per Ornston and Stanier, 1966)
-
Optionally, 0.01% (wt/vol) Triton X-100 can be added.[9]
-
1.3. Culture Conditions:
-
Inoculate a single colony of P. fluorescens into a 50 mL starter culture of King's B broth.
-
Incubate at 28-30°C with shaking at 180-200 rpm for 18-24 hours.
-
Inoculate a production culture (e.g., 1 L of KB medium in a 2.8 L flask to ensure high aeration) with the starter culture to an initial OD₆₀₀ of 0.05.
-
Incubate the production culture at a lower temperature, around 12-15°C, for 48-72 hours with vigorous shaking (180-200 rpm). Lower temperatures have been shown to enhance DAPG production.[11]
-
Monitor growth (OD₆₀₀) and phloroglucinol production periodically by taking small aliquots for analysis.
Note on Carbon Sources: The choice of carbon source can significantly influence the yield of acetylated phloroglucinols. Sucrose, fructose, and mannitol (B672) have been reported to yield higher amounts of DAPG compared to glucose.[11]
Protocol 2: Extraction of Acetylated Phloroglucinols
This protocol describes two methods for extracting acetylated phloroglucinols from the bacterial culture.
2.1. Method A: Liquid-Liquid Extraction (LLE)
-
Acidify the entire bacterial culture (including cells) to pH 2.0 with a suitable acid (e.g., 10% trifluoroacetic acid or concentrated HCl).[12]
-
Transfer the acidified culture to a separatory funnel.
-
Extract twice with an equal volume of ethyl acetate (B1210297). Shake vigorously for 2-3 minutes, allowing for proper phase separation.[12]
-
Pool the organic (ethyl acetate) phases.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a small, known volume of methanol (B129727) or acetonitrile (B52724) for further analysis.
2.2. Method B: Solid-Phase Extraction (SPE)
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) by washing with 10 mL of methanol followed by 10 mL of deionized water.[13]
-
Load a known volume of the filter-sterilized supernatant onto the conditioned cartridge.
-
Wash the cartridge with 30 mL of deionized water to remove salts and polar impurities.[13]
-
Elute the retained phloroglucinols with 20 mL of methanol.[13]
-
Evaporate the methanol eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Purification and Analysis by HPLC
This protocol details the use of High-Performance Liquid Chromatography (HPLC) for the purification and quantification of TAP.
3.1. Analytical HPLC for Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][14]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid or Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient from 20% B to 80% B over 20-30 minutes is a good starting point for separating phloroglucinol, MAPG, DAPG, and TAP.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare standard solutions of authentic TAP at various concentrations to generate a standard curve for quantification.
3.2. Preparative HPLC for Isolation:
-
Use a larger dimension preparative C18 column.
-
The same mobile phase system as the analytical method can be used, but with a higher flow rate.
-
Inject a larger volume of the concentrated extract.
-
Collect fractions corresponding to the retention time of TAP, as determined by the analytical method.
-
Pool the fractions containing pure TAP and evaporate the solvent.
3.3. Thin-Layer Chromatography (TLC) for Preliminary Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 6:4 v/v) can be effective.[15]
-
Visualization: Under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
Data Presentation
The quantitative data for the production and analysis of acetylated phloroglucinols are summarized in the tables below. Note that data for TAP are limited and often inferred from methods developed for phloroglucinol and DAPG.
Table 1: Typical Yields of Acetylated Phloroglucinols from Pseudomonas fluorescens
| Compound | Producing Strain | Culture Medium | Yield | Reference |
| 2,4-Diacetylphloroglucinol | P. fluorescens F113 | Sucrose-based medium | ~10-15 µg/mL | [11] |
| 2,4-Diacetylphloroglucinol | P. fluorescens Q2-87 | Not specified | 2.1 mg/g of root | [12] |
| Phloroglucinol | E. coli (with phlD) | Not specified | 25 g/L (fermentor) | [16] |
| This compound | Not reported in bacteria | - | To be determined | - |
Table 2: HPLC Performance Parameters for Phloroglucinol Analysis
| Parameter | Phloroglucinol | Trimethylphloroglucinol (B127115) | Reference |
| Linearity Range | 5-30 ng | 5-30 ng | [17] |
| Limit of Detection (LOD) | 0.4 ng | 0.4 ng | [17] |
| Recovery | 99.91% - 100.62% | 98.44% - 100.04% | [17] |
| Retention Time | ~2.3 min | ~7.3 min | [18] |
Note: The parameters for Trimethylphloroglucinol may provide an estimation for the behavior of this compound due to structural similarities.
Visualization
Biosynthetic Pathway of Acetylated Phloroglucinols
The following diagram illustrates the key steps in the biosynthesis of phloroglucinol and its acetylated derivatives in Pseudomonas fluorescens.
Caption: Biosynthesis of acetylated phloroglucinols in Pseudomonas.
Experimental Workflow for TAP Isolation
The diagram below outlines the major steps involved in the isolation and purification of this compound from bacterial cultures.
Caption: Workflow for isolating this compound.
References
- 1. Biosynthesis of phloroglucinol compounds in microorganisms—review [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Diacetylphloroglucinol producing Pseudomonas fluorescens JM-1 for management of ear rot disease caused by Fusarium moniliforme in Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Posttranscriptional Regulation of 2,4-Diacetylphloroglucinol Production by GidA and TrmE in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Autoinduction of 2,4-Diacetylphloroglucinol Biosynthesis in the Biocontrol Agent Pseudomonas fluorescens CHA0 and Repression by the Bacterial Metabolites Salicylate and Pyoluteorin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of 2,4-Diacetylphloroglucinol from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. europeanreview.org [europeanreview.org]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. In vitro availability of trimethylphloroglucinol and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
Application Notes and Protocols: The Use of Triacetylphloroglucinol in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylphloroglucinol (TAP), a C3-symmetric aromatic compound, is a versatile and highly functionalized building block in the synthesis of a wide array of complex molecules. Derived from the Friedel-Crafts acylation of phloroglucinol (B13840), TAP and its acylphloroglucinol analogues serve as key precursors to a variety of natural products and biologically active compounds. The inherent reactivity of the phloroglucinol core, characterized by its electron-rich nature, allows for diverse chemical modifications, including alkylation, acylation, and cyclization reactions. This makes it an invaluable scaffold in medicinal chemistry and drug discovery for the development of novel therapeutics with antibacterial, antifungal, anti-proliferative, and anti-inflammatory properties.
These application notes provide an overview of the synthetic utility of this compound and related acylphloroglucinols, detailed experimental protocols for key transformations, and insights into the biological signaling pathways targeted by the resulting complex molecules.
Data Presentation: Synthesis and Yields
The following tables summarize quantitative data for the synthesis of this compound and a representative complex molecule, Olympicin A, derived from an acylphloroglucinol precursor.
Table 1: Synthesis of this compound (TAP) via Friedel-Crafts Acylation
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methanesulfonic acid | Acetic anhydride | Solvent-free | 80 | 45 min | High | [1][2] |
| Silica (B1680970) Sulfuric Acid (SSA) | Acetic anhydride | Solvent-free (Ultrasound) | 60 | 15-20 min | 95 | [2][3] |
| CuSO₄·5H₂O | Acetic anhydride | Ethyl acetate (B1210297) | Room Temp. | 8-23 h | Good to Excellent | [2][3] |
| AlCl₃ | Acetyl chloride | Dichloromethane | -15 to RT | 1 h to overnight | - | [4] |
Table 2: Improved Synthesis of Olympicin A from an Acylphloroglucinol Precursor
| Step | Reaction | Reagents and Conditions | Two-Step Overall Yield (%) | Reference |
| 1 | Tosylation of Acylphloroglucinol | TsCl, K₂CO₃, acetone, 1 h | - | [5] |
| 2 | Geranylation | Geranyl bromide, NaH, DMF, 1 h | 55 | [5][6] |
| 3 | Detosylation | CH₃ONa, MeOH, reflux, 8 h | - | [5][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (TAP)
This protocol describes a green and efficient one-pot synthesis of this compound via Friedel-Crafts acylation using methanesulfonic acid as a catalyst.[1][2]
Materials:
-
Phloroglucinol
-
Acetic anhydride
-
Methanesulfonic acid (CH₃SO₃H)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, mix phloroglucinol with acetic anhydride.
-
Carefully add methanesulfonic acid to the mixture.
-
Heat the reaction mixture to 80°C and stir for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of Olympicin A Derivatives
This protocol outlines a key step in the synthesis of Olympicin A derivatives, involving the O-alkylation of a tosyl-protected acylphloroglucinol intermediate.[5][6]
Materials:
-
Tosyl-protected acylphloroglucinol
-
Geranyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the tosyl-protected acylphloroglucinol in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of geranyl bromide in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then carried forward to the detosylation step.
Signaling Pathways and Biological Activity
Acylphloroglucinols derived from this compound have been shown to exhibit a range of biological activities, often through the modulation of key cellular signaling pathways. For instance, certain natural acylphloroglucinols have been identified as inhibitors of the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[7]
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors, promotes cell proliferation and inhibits apoptosis.[1][8] Its aberrant activation is a hallmark of many cancers. Acylphloroglucinols have been shown to inhibit this pathway, contributing to their anti-cancer effects.[7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by acylphloroglucinols.
p38 MAPK Signaling Pathway Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a role in inflammation and apoptosis.[9][10][11] Inhibition of this pathway by acylphloroglucinols can contribute to their anti-inflammatory and anti-cancer properties.[7]
Caption: Inhibition of the p38 MAPK signaling pathway by acylphloroglucinols.
Experimental and Synthetic Workflows
The synthesis of complex acylphloroglucinols from phloroglucinol generally follows a structured workflow, beginning with the functionalization of the phloroglucinol core, followed by the introduction of side chains and subsequent modifications.
Caption: General synthetic workflow for complex molecules from phloroglucinol.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of complex and biologically active molecules. The methodologies outlined in these notes provide a foundation for researchers to explore the rich chemistry of acylphloroglucinols and to develop novel compounds with therapeutic potential. The ability of these molecules to modulate key signaling pathways underscores their importance in modern drug discovery and development. Further exploration of the structure-activity relationships of TAP-derived compounds will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A natural acylphloroglucinol exerts anti-erythroleukemia effects via targeting STAT3 and p38-MAPK, and inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Assessing the Anticancer Activity of Triacetylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylphloroglucinol (TAPG) is a derivative of phloroglucinol, a naturally occurring phenolic compound found in various plants and marine algae. Phloroglucinol and its derivatives have garnered significant interest in cancer research due to their potential antiproliferative, pro-apoptotic, and anti-metastatic properties.[1][2][3] This document provides a comprehensive set of experimental protocols to systematically evaluate the anticancer activity of this compound, from initial cytotoxicity screening to the elucidation of its mechanism of action. The protocols are designed to be detailed and robust, enabling researchers to generate reproducible and reliable data.
In Vitro Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
MTT Assay Protocol
This protocol is designed to measure the reduction in cell viability upon treatment with this compound.
Materials:
-
This compound (TAPG)
-
Cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer) and a normal cell line (e.g., IEC-6 intestinal epithelial cells) for assessing selectivity[3]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[4][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of TAPG. Include a vehicle control (medium with the same concentration of DMSO used for the highest TAPG concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of TAPG that inhibits 50% of cell growth) using dose-response curve analysis.
-
Expected Data Presentation
The results of the MTT assay should be summarized in a table, presenting the IC₅₀ values of this compound on different cancer cell lines at various time points.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| HT-29 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| IEC-6 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[9][10]
Annexin V/PI Staining Protocol
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Expected Data Presentation
The quantitative data from the flow cytometry analysis should be presented in a table.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Control | Value | Value | Value | Value |
| TAPG (IC₅₀) | Value | Value | Value | Value |
Cell Cycle Analysis
To investigate whether this compound affects cell cycle progression, flow cytometry analysis of DNA content using Propidium Iodide (PI) staining is performed.[12][13][14]
Cell Cycle Analysis Protocol
This protocol quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Data Presentation
Summarize the cell cycle distribution data in a table.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Value | Value | Value |
| TAPG (IC₅₀) | Value | Value | Value |
Mechanism of Action: Western Blot Analysis
Based on studies of the parent compound, phloroglucinol, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][3] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of proteins within these pathways.[15][16][17]
Western Blot Protocol
This protocol details the steps to analyze the protein expression levels of key signaling molecules.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Expected Data Presentation
Present the semi-quantitative results of the western blot analysis in a table.
| Protein | Control (Relative Density) | TAPG (Relative Density) | Fold Change |
| p-Akt/Akt | Value | Value | Value |
| p-ERK/ERK | Value | Value | Value |
| Bcl-2 | Value | Value | Value |
| Bax | Value | Value | Value |
| Cleaved Caspase-3 | Value | Value | Value |
| Cleaved PARP | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for assessing the anticancer activity of this compound.
Postulated Signaling Pathway of this compound
Based on the known effects of phloroglucinol, the following signaling pathway is a plausible target for investigation for this compound.[2]
Caption: Postulated signaling pathways modulated by this compound in cancer cells.
In Vivo Studies (Future Direction)
Following comprehensive in vitro characterization, promising results should be validated in in vivo models. Patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) are valuable tools for evaluating the efficacy of anticancer compounds in a more complex biological system.[18][19] Zebrafish xenograft models also offer a rapid and scalable in vivo platform for drug screening.[20][21]
Key endpoints for in vivo studies would include:
-
Tumor growth inhibition
-
Survival analysis
-
Metastasis assessment
-
Toxicity evaluation
These advanced studies are crucial for the preclinical development of this compound as a potential anticancer therapeutic.
References
- 1. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Anticancer test with the MTT assay method [bio-protocol.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 11. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. beckman.com [beckman.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spontaneous and genetically engineered animal models; use in preclinical cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
- 21. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
Application Notes and Protocols: 1,3,5-Triformylphloroglucinol as a Versatile Building Block for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them highly promising materials for a variety of applications, including gas storage, catalysis, sensing, and significantly, in drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the use of a key building block, 1,3,5-triformylphloroglucinol (Tp), in the synthesis of robust and highly stable β-ketoenamine-linked COFs.[2] While triacetylphloroglucinol (TAP) is a related phloroglucinol (B13840) derivative, it is the triformyl analogue, Tp, that serves as the direct precursor for these highly crystalline and stable COFs.
The exceptional stability of Tp-based COFs, attributed to the keto-enol tautomerism of the linkage, makes them particularly suitable for applications in biological environments.[2] The porous nature of these frameworks allows for the encapsulation and controlled release of therapeutic agents.[1][3]
Synthesis of the Core Building Block: 1,3,5-Triformylphloroglucinol (Tp)
The synthesis of 1,3,5-triformylphloroglucinol is a critical first step. The following protocol is based on a modified Duff reaction.
Experimental Protocol: Synthesis of 1,3,5-Triformylphloroglucinol (Tp)[4][5]
Materials:
-
Phloroglucinol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 3 M
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve hexamethylenetetramine (22.3 g, 158.6 mmol) and phloroglucinol (10.0 g, 79.3 mmol) in trifluoroacetic acid (60 mL).
-
Heat the reaction mixture to 100°C for 2.5 hours.
-
After cooling, add 200 mL of 3 M HCl to the mixture.
-
Filter the solution through Celite and extract the filtrate with dichloromethane (3 x 150 mL).
-
Dry the combined organic layers over sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield an organic powder.
-
The crude product can be further purified by washing with hot ethanol.
Characterization:
-
¹H NMR (500 MHz, CDCl₃) δ: 14.11 (s, 3H), 10.15 (s, 3H).[4]
-
¹³C NMR (101 MHz, DMSO-d6) δ: 192.08 (-CHO), 173.50 (>C-OH), 103.52 (aromatic).[5]
Synthesis of a Tp-Based Covalent Organic Framework: TpPa-1
A representative example of a Tp-based COF is TpPa-1, synthesized from 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (B122844) (Pa-1).[6][7]
Experimental Protocol: Synthesis of TpPa-1 COF[6]
Materials:
-
1,3,5-Triformylphloroglucinol (Tp)
-
p-Phenylenediamine (Pa-1)
-
Mesitylene
-
6 M Acetic Acid
Procedure:
-
In a Pyrex tube, add 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa-1) in a 1:1.5 molar ratio.
-
Add a mixture of 1,4-dioxane, mesitylene, and 6 M aqueous acetic acid in a specified ratio (e.g., 1:1:0.2 v/v).
-
The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
Heat the sealed tube at 120°C for 3 days.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The collected solid is washed sequentially with anhydrous 1,4-dioxane and acetone.
-
The purified COF is then dried under vacuum at 120°C.
Applications in Drug Delivery
Tp-based COFs have demonstrated significant potential as carriers for drug delivery due to their high porosity, large surface area, and good biocompatibility.[3][8]
Drug Loading and Release Studies
The porous structure of Tp-based COFs allows for the loading of various drug molecules. The loading efficiency and release kinetics can be influenced by the pore size of the COF and the chemical interactions between the drug and the framework. Fluorinated COFs, for instance, have shown high loading capacities for drugs like 5-fluorouracil (B62378) (5-FU).[3]
Quantitative Data Summary
| COF Name | Linker Molecules | BET Surface Area (m²/g) | Pore Size (Å) | Drug Loaded | Drug Loading Capacity (wt%) | Release Profile | Reference |
| DF-TAPB-COF | 2,5-Difluoro-1,4-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene | ~1100 | ~15 | 5-Fluorouracil (5-FU) | up to 69% | ~80% release after 3 days | [3] |
| PI-2-COF | Not specified | Not specified | Not specified | 5-Fluorouracil (5-FU) | 30% | Complete release after 5 days | [3] |
| PI-3-COF | Not specified | Not specified | Not specified | 5-Fluorouracil (5-FU) | 16% | Complete release after 5 days | [3] |
| TpASH-FA | 1,3,5-triformylphloroglucinol, Hydrazine derivative | Not specified | Not specified | 5-Fluorouracil (5-FU) | 12% | Not specified | [3] |
Characterization of Tp-Based COFs
The synthesized COFs are typically characterized by a range of analytical techniques to confirm their structure, porosity, and stability.
| Characterization Technique | Purpose | Expected Results |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and crystal structure. | Sharp peaks indicating a highly ordered crystalline structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the β-ketoenamine linkage. | Disappearance of the aldehyde C=O and amine N-H stretching bands of the monomers and appearance of the C=C and C-N stretching bands of the keto-enamine form. |
| Solid-State ¹³C NMR Spectroscopy | To further confirm the covalent linkage formation. | Characteristic peaks for the keto C=O and enamine carbons. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore size distribution. | High surface area and a narrow pore size distribution, confirming the porous nature of the material. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To observe the morphology of the COF particles. | Images showing the shape and size of the COF crystals. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High decomposition temperature, indicating good thermal stability. |
Visualizing the Synthesis and Application Workflow
Synthesis of 1,3,5-Triformylphloroglucinol (Tp)
Caption: Workflow for the synthesis of 1,3,5-triformylphloroglucinol (Tp).
General Synthesis of a Tp-Based COF
Caption: General workflow for the solvothermal synthesis of a Tp-based COF.
Drug Delivery Application Workflow
Caption: Workflow for the application of Tp-based COFs in drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A facile imine-linked covalent organic framework doped with a carbon dot composite for the detection and removal of Hg 2+ in surface water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01236G [pubs.rsc.org]
- 7. Ambient temperature fabrication of a covalent organic framework from 1,3,5-triformylphloroglucinol and 1,4-phenylenediamine as a coating for use in open-tubular capillary electrochromatography of drugs and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Triacetylphloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetylphloroglucinol, also known as 2,4,6-triacetylphloroglucinol, is a synthetic derivative of phloroglucinol (B13840), a naturally occurring phenolic compound. Phloroglucinol and its derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. While specific enzyme targets for this compound are not extensively documented in publicly available literature, the core phloroglucinol structure is a known potent inhibitor of several enzymes. Notably, phloroglucinol has been identified as a powerful inhibitor of peroxidasin (PXDN), an enzyme implicated in various physiological and pathological processes, including extracellular matrix formation and inflammatory responses.[1][2][3][4][5] This document provides a detailed in vitro assay protocol to assess the inhibitory potential of this compound against a representative enzyme, peroxidasin, based on established methodologies for peroxidase inhibition.
Principle of the Assay
The assay described here is a colorimetric method to determine the peroxidase activity of peroxidasin. The enzyme catalyzes the oxidation of a chromogenic substrate, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of hydrogen peroxide (H₂O₂). The oxidized product, resorufin, is a highly fluorescent and colored compound that can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor, such as a phloroglucinol derivative, will decrease the rate of the enzymatic reaction, leading to a reduction in the colorimetric signal. The inhibitory activity of the test compound is determined by comparing the rate of reaction in the presence of the compound to that of an uninhibited control.
Materials and Reagents
-
Enzyme: Human Peroxidasin (PXDN), recombinant
-
Substrate: Amplex® Red reagent
-
Cofactor: Hydrogen peroxide (H₂O₂)
-
Test Compound: this compound
-
Positive Control: Phloroglucinol
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Equipment:
-
Spectrophotometric microplate reader
-
96-well microplates (clear, flat-bottom)
-
Pipettes and multichannel pipettes
-
Incubator
-
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare PBS (pH 7.4) and filter sterilize.
-
Enzyme Solution: Reconstitute recombinant human peroxidasin in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 10 nM).
-
Substrate Solution: Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light at -20°C. On the day of the experiment, dilute the stock solution in assay buffer to a working concentration of 100 µM.
-
Hydrogen Peroxide Solution: Prepare a 1 M stock solution of H₂O₂ in water. On the day of the experiment, prepare a fresh working solution of 200 µM in assay buffer.
-
Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control (Phloroglucinol) Stock Solution: Prepare a 10 mM stock solution of Phloroglucinol in DMSO.
-
Test Compound and Positive Control Dilutions: Prepare a series of dilutions of this compound and Phloroglucinol in assay buffer from the stock solutions. A typical concentration range for IC₅₀ determination would be from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay well does not exceed 1%.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank wells: 100 µL of assay buffer.
-
Negative Control wells (No inhibitor): 80 µL of assay buffer + 10 µL of enzyme solution.
-
Test Compound wells: 70 µL of assay buffer + 10 µL of enzyme solution + 10 µL of this compound dilution.
-
Positive Control wells: 70 µL of assay buffer + 10 µL of enzyme solution + 10 µL of Phloroglucinol dilution.
-
-
Pre-incubation: Add the components as described above to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the 100 µM Amplex® Red working solution to all wells.
-
Start Reaction: Initiate the enzymatic reaction by adding 10 µL of the 200 µM H₂O₂ working solution to all wells, bringing the total volume to 100 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 570 nm in kinetic mode, taking readings every minute for 30 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the negative control wells.
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
-
Determine the IC₅₀ value: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound and Phloroglucinol against Peroxidasin
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Phloroglucinol (Positive Control) | 0.95[1][2][3][4][5] |
Note: The IC₅₀ value for Phloroglucinol is based on published data for its inhibition of PXDN-mediated collagen IV cross-linking. The IC₅₀ for this compound needs to be experimentally determined.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro peroxidasin inhibition assay.
Peroxidasin Catalytic Cycle and Inhibition
Caption: Simplified catalytic cycle of peroxidasin and potential points of inhibition.
Conclusion
The provided protocol offers a robust framework for evaluating the inhibitory potential of this compound against peroxidasin, a key enzyme with therapeutic relevance. Researchers can adapt this methodology to screen other phloroglucinol derivatives or investigate their effects on different peroxidase enzymes. The detailed steps for reagent preparation, assay procedure, and data analysis are designed to ensure reliable and reproducible results. The inclusion of a known inhibitor as a positive control is crucial for validating the assay performance. Further studies are warranted to elucidate the specific enzyme targets of this compound and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Friedel-Crafts acylation of phloroglucinol.
Technical Support Center: Friedel-Crafts Acylation of Phloroglucinol (B13840)
Welcome to the technical support center for the Friedel-Crafts acylation of phloroglucinol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low yields in this reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Friedel-Crafts acylation of phloroglucinol in a question-and-answer format.
Q1: Why is my reaction yield of the desired mono-acylated phloroglucinol low?
Low yields can stem from several factors, primarily related to the high reactivity of the phloroglucinol ring.
-
Polyacylation: Phloroglucinol is a highly activated aromatic system with three equivalent active sites, making it prone to multiple acylations (di- and tri-acylation) even when using a 1:1 stoichiometry of reactants.[1] This is often the primary reason for low yields of the mono-acylated product.
-
Catalyst Deactivation: Standard Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will deactivate the catalyst, halting the reaction. The hydroxyl groups of phloroglucinol can also coordinate strongly with the Lewis acid, reducing its activity.[3]
-
Side Reactions & Decomposition: At elevated temperatures or with highly reactive catalysts, phloroglucinol can decompose or form resin-like byproducts, which complicates purification and reduces the overall yield.[4]
-
O-Acylation vs. C-Acylation: Phenols can undergo acylation at the hydroxyl group (O-acylation) to form an ester, or at the ring (C-acylation) to form the desired hydroxyarylketone. While the O-acylated ester can rearrange to the C-acylated product under Friedel-Crafts conditions (Fries rearrangement), the conditions must be suitable to favor this pathway.[3] Low catalyst concentrations may favor O-acylation, while higher concentrations favor the desired C-acylation.[3]
Q2: How can I prevent or minimize the formation of di- and tri-acylated byproducts?
Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the mono-acylated product.
-
Control Stoichiometry: Use the acylating agent (e.g., acyl chloride or acetic anhydride) as the limiting reagent. Start with a 1:1 molar ratio of phloroglucinol to the acylating agent and optimize from there.
-
Milder Reaction Conditions: Employ lower temperatures to reduce the reaction rate and improve selectivity. Running the reaction at 0°C or even lower can help prevent over-acylation.
-
Choice of Catalyst: Consider using milder or heterogeneous catalysts. While AlCl₃ is common, other Lewis acids like ZnCl₂, BF₃-etherate, or solid acid catalysts such as silica (B1680970) sulfuric acid (SSA) or certain zeolites have been used successfully.[5] SSA, for instance, has been shown to produce high yields of diacetylphloroglucinol under specific conditions, highlighting the importance of catalyst choice for the desired product.[5]
-
Solvent System: The choice of solvent can influence selectivity. A solvent system of nitromethane (B149229) and dichloromethane (B109758) has been reported to improve yields in the acylation of phloroglucinol.[4]
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I fix it?
The formation of dark, resinous material is a common sign of decomposition.
-
Cause: This is typically caused by using overly harsh reaction conditions, such as excessively high temperatures or a highly concentrated, aggressive Lewis acid catalyst.[4] Phloroglucinol is sensitive and can easily polymerize or decompose under these conditions.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize decomposition.
-
Slow Addition: Add the catalyst or acylating agent slowly and portion-wise to control the reaction exotherm.
-
Use a Milder Catalyst: Switch to a less aggressive catalyst that is less likely to cause decomposition.
-
Q4: What are the best practices for setting up a Friedel-Crafts acylation reaction to ensure success?
Attention to detail in the experimental setup is critical for reproducibility and high yields.
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and all reagents and solvents must be anhydrous.[1] Lewis acids like AlCl₃ react vigorously with water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Reagent Purity: Use high-purity, freshly opened, or purified reagents. The purity of the phloroglucinol, acylating agent, and catalyst is paramount.[1]
-
Proper Quenching: The workup procedure is also important. The reaction should be quenched by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated acid (like HCl) to decompose the catalyst-product complex and prevent emulsion formation.[2]
Quantitative Data Summary
The following tables summarize the impact of different catalysts and conditions on the acylation of phloroglucinol, based on literature data.
Table 1: Comparison of Catalysts for the Acylation of Phloroglucinol with Acetic Anhydride
| Catalyst | Conditions | Target Product | Yield (%) | Reference |
|---|---|---|---|---|
| Silica Sulfuric Acid (SSA) | 60°C, 15-20 min, ultrasound | 2,4-Diacetylphloroglucinol (B43620) | 95% | [5] |
| Methanesulfonic acid (MSA) | 60°C, ultrasound | 2,4-Diacetylphloroglucinol | 82% | [5] |
| MSA / Acetic Acid | 60°C, ultrasound | 2,4-Diacetylphloroglucinol | 88% | [5] |
| Aluminum Chloride (AlCl₃) | Nitrobenzene solvent | Acylphloroglucinol | Historically low due to decomposition | [4] |
| Zinc Chloride (ZnCl₂) | Anhydrous ether, HCl gas | Phloroacetophenone | 74-87% | [6] |
| CuSO₄·5H₂O | Ethyl acetate, room temp. | 2,4-Diacetylphloroglucinol | Good to excellent |[7] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Acylation of Phloroglucinol (Hoesch Reaction)
This protocol is adapted from the synthesis of phloroacetophenone and is a good starting point for achieving mono-acylation.[6]
Materials:
-
Phloroglucinol (anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Zinc chloride (fused, finely powdered)
-
Anhydrous ether
-
Dry Hydrogen Chloride (gas)
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
Setup: In a flame-dried, 250 mL flask equipped with a calcium chloride tube and a gas inlet tube, place anhydrous phloroglucinol (0.16 mol), anhydrous acetonitrile (0.32 mol), anhydrous ether (80 mL), and finely powdered fused zinc chloride (4 g).
-
Reaction Initiation: Cool the flask in an ice-salt bath. Pass a rapid stream of dry hydrogen chloride gas through the solution for two hours while shaking occasionally.
-
Reaction Progression: Stopper the flask and store it in an ice chest for 24 hours. After this period, pass hydrogen chloride gas through the mixture again for another two hours. The mixture will become a pale orange color.
-
Isolation of Intermediate: Stopper the flask and let it stand in an ice chest for three days. A bulky orange-yellow precipitate of the ketimine hydrochloride will form. Decant the ether and wash the solid twice with 20 mL portions of dry ether.
-
Hydrolysis: Transfer the solid to a 2 L round-bottomed flask with 1 L of hot water. Fit the flask with a reflux condenser and boil the solution vigorously for two hours to hydrolyze the ketimine.
-
Decolorization & Crystallization: Add activated carbon (3-4 g), boil for an additional five minutes, and filter the hot solution via suction. Allow the filtrate to stand overnight to crystallize.
-
Product Isolation: Filter the colorless or pale yellow needles of the product, wash with cold water, and dry in an oven at 120°C.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting the Friedel-Crafts acylation of phloroglucinol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 5. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triacetylphloroglucinol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of triacetylphloroglucinol using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica (B1680970) gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of this compound. Due to the phenolic nature of the compound, which can lead to tailing on acidic silica, using neutral silica gel or deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a weak base (e.g., 0.1-1% triethylamine (B128534) in the eluent) can be beneficial.
Q2: What is a suitable solvent system (mobile phase) for the purification of this compound?
A2: A common and effective solvent system is a mixture of n-hexane and ethyl acetate (B1210297). The polarity of the eluent can be adjusted by changing the ratio of these two solvents. A good starting point is a ratio of 8:2 or 7:3 (n-hexane:ethyl acetate). The ideal solvent system should provide a good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value between 0.25 and 0.35 for optimal separation on the column.
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude mixture and a pure standard of this compound (if available). This will allow you to identify the fractions containing the pure product.
Q4: What are the expected impurities during the synthesis of this compound?
A4: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of phloroglucinol. Common impurities include unreacted starting material (phloroglucinol) and partially acetylated intermediates, such as monoacetylphloroglucinol and diacetylphloroglucinol. Phloroglucinol is significantly more polar and will have a much lower Rf value, while diacetylphloroglucinol will have an Rf value closer to the desired product.
Experimental Protocols
Preparation for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or acetone).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4) to find the optimal solvent system.
-
The ideal solvent system will show good separation between the spot corresponding to this compound and any impurity spots, with the this compound spot having an Rf value of approximately 0.25-0.35.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized glass column based on the amount of crude product to be purified (a general rule is to use 30-100 g of silica gel for every 1 g of crude material).
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
Sample Loading and Elution
-
Sample Preparation (Dry Loading is recommended for better resolution):
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone (B3395972) or dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If the separation is slow or the compound is not moving, the polarity of the solvent system can be gradually increased (e.g., from 8:2 to 7:3 n-hexane:ethyl acetate).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified product.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Neutral silica is preferred to minimize tailing. |
| Mobile Phase | n-Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 8:2 or 7:3). |
| Target Rf (TLC) | 0.25 - 0.35 | Adjust the mobile phase polarity to achieve this Rf for the best separation. |
| Silica to Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for difficult separations. |
| Loading Method | Dry Loading | Recommended for better resolution and to avoid issues with sample solubility in the mobile phase. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not move down the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| All compounds elute together quickly | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of n-hexane. |
| Poor separation of this compound and impurities | - Inappropriate solvent system.- Column overloading.- Column was packed improperly. | - Re-evaluate the solvent system using TLC to maximize the difference in Rf values.- Use a larger column or less crude material.- Repack the column carefully, ensuring no air bubbles or cracks. |
| Streaking or "tailing" of the compound spot on TLC and broad bands on the column | - this compound is interacting too strongly with acidic silica gel.- The compound is degrading on the column. | - Use neutral silica gel or add a small amount of a weak base like triethylamine (0.1-1%) to the eluent.- Check the stability of your compound on silica using a 2D TLC. If it is unstable, consider a different stationary phase like alumina. |
| Low recovery of the purified compound | - The compound is still on the column.- The compound has degraded. | - Elute the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to wash out any remaining compound.- As this compound can be susceptible to oxidation, minimize the purification time and avoid prolonged exposure to air and light. |
| Crystallization of the compound on the column | The compound has low solubility in the eluting solvent. | This can block the column flow. Try to use a solvent system that ensures good solubility of your compound or load a smaller amount of the crude product. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common column chromatography issues.
Technical Support Center: Synthesis of Triacetylphloroglucinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triacetylphloroglucinol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound (TAPG) | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (phloroglucinol) or intermediates (Monoacetylphloroglucinol, Diacetylphloroglucinol) are still present, consider extending the reaction time or gradually increasing the temperature.[1] |
| Suboptimal Catalyst Activity: The catalyst may be old, hydrated, or used in an insufficient amount. | Use a fresh, anhydrous catalyst. Ensure the correct stoichiometric ratio of catalyst to substrate is used. For Friedel-Crafts acylations, Lewis acids like AlCl₃ are sensitive to moisture.[2] | |
| Side Reactions: Formation of O-acetylated byproducts or other side products. | Optimize reaction conditions to favor C-acylation. Lower temperatures generally favor the para-product in Fries rearrangements, which is a key step in the formation of C-acetylated products from O-acetylated intermediates.[3] The choice of solvent can also influence the product distribution.[4] | |
| Presence of Monoacetylphloroglucinol (MAPG) and Diacetylphloroglucinol (DAPG) in the Final Product | Incomplete Acetylation: The reaction has not gone to completion. | As with low yield, extend the reaction time or increase the temperature. Consider adding a slight excess of the acetylating agent (e.g., acetic anhydride). |
| Insufficient Acetylating Agent: The molar ratio of the acetylating agent to phloroglucinol (B13840) is too low. | Ensure at least three equivalents of the acetylating agent are used for the complete synthesis of this compound. | |
| Formation of a Dark-Colored Reaction Mixture or Product | Oxidation of Phloroglucinol: Phloroglucinol and its hydroxylated derivatives are susceptible to oxidation, which can lead to colored impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| High Reaction Temperature: Excessive heat can lead to decomposition and the formation of polymeric, tar-like substances. | Carefully control the reaction temperature. Use a heating mantle with a temperature controller for precise temperature management. | |
| Product is an Oil and Fails to Solidify | Presence of Impurities: Residual solvent or the presence of side-products can lower the melting point of the final product. | Purify the product using column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Difficulty in Product Purification | Similar Polarity of Products and Byproducts: The desired this compound and the partially acetylated intermediates may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products are the intermediates Monoacetylphloroglucinol (MAPG) and Diacetylphloroglucinol (DAPG).[5] These arise from incomplete acetylation of the phloroglucinol starting material. O-acetylated intermediates can also be formed, which can then undergo a Fries rearrangement to the desired C-acetylated products.[6][7] Under certain conditions, oxidation of the highly activated phloroglucinol ring can also lead to colored byproducts.
Q2: How can I favor C-acetylation over O-acetylation of phloroglucinol?
A2: The competition between C-acetylation and O-acetylation is influenced by the reaction conditions. The use of a Lewis acid catalyst in a Friedel-Crafts acylation typically favors direct C-acetylation.[8][9] If O-acetylation occurs, the subsequent Fries rearrangement to the C-acetylated product is also promoted by a Lewis acid.[3] Reaction temperature and solvent polarity can also play a significant role. Non-polar solvents and higher temperatures can favor the ortho-product in a Fries rearrangement.[3][4]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and intermediates.[1] For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[10] HPLC can provide quantitative information about the percentage of impurities, while NMR can confirm the structure of the desired product and identify any side-products.
Q4: Can I use a one-pot synthesis method for this compound?
A4: Yes, one-pot synthesis methods have been developed for this compound. These methods often involve the Friedel-Crafts acylation of phloroglucinol with an acetylating agent in the presence of a catalyst, such as methanesulfonic acid, under solvent-free conditions.[1][11][12] These methods can be efficient and environmentally friendly.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Phloroglucinol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous aluminum chloride (AlCl₃) (3.3 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane). The suspension is cooled in an ice bath.
-
A solution of acetyl chloride (3.3 equivalents) in the anhydrous solvent is added dropwise from the dropping funnel to the AlCl₃ suspension with vigorous stirring.
-
After the formation of the acylium ion complex, a solution of phloroglucinol (1.0 equivalent) in the anhydrous solvent is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction is monitored by TLC.
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Visualizations
Reaction Pathway and Side-Product Formation
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phloroglucinol Acetylation
Welcome to the technical support center for the optimization of phloroglucinol (B13840) acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of acetylated phloroglucinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common products of phloroglucinol acetylation?
The acetylation of phloroglucinol can yield a mixture of products, primarily monoacetylphloroglucinol (MAPG), 2,4-diacetylphloroglucinol (B43620) (DAPG), and triacetylphloroglucinol (TAPG). The distribution of these products is highly dependent on the reaction conditions.[1]
Q2: Which catalysts are effective for phloroglucinol acetylation?
Several catalysts have been successfully employed for phloroglucinol acetylation, including:
-
Silica (B1680970) Sulfuric Acid (SSA): An inexpensive and reusable heterogeneous catalyst.[1][2]
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O): An environmentally friendly heterogeneous catalyst.[2]
-
Methanesulfonic Acid (MSA): A biodegradable catalyst suitable for solvent-free reactions.[1][2]
-
Zeolites: Can be used as a catalyst in solvent-free conditions.[1]
-
Acyltransferases: Enzymes like those from Pseudomonas protegens can catalyze the regioselective acetylation, offering a biological route.[3]
Q3: What are the key parameters to control during the reaction?
The critical parameters influencing the outcome of phloroglucinol acetylation include:
-
Temperature: Reaction temperature significantly affects the reaction rate and product selectivity.
-
Reaction Time: The duration of the reaction can determine the extent of acetylation.
-
Catalyst Loading: The amount of catalyst used can impact the reaction efficiency.
-
Solvent: Many modern protocols favor solvent-free conditions for a greener synthesis.[1][2]
-
Acylating Agent: Acetic anhydride (B1165640) or acyl chlorides are commonly used as acylating agents.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Acetylated Product
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For instance, when using CuSO₄·5H₂O as a catalyst, the reaction may require 8-23 hours at room temperature.[2] In contrast, with silica sulfuric acid and ultrasound assistance, a high yield of DAPG can be achieved in just 15-20 minutes at 60°C.[1][2]
-
-
Possible Cause 2: Suboptimal Catalyst Amount.
-
Possible Cause 3: Formation of Multiple Products.
-
Solution: Adjust the stoichiometry of the reactants. Using an excess of the acylating agent can favor the formation of more highly acetylated products.[1] Conversely, limiting the acylating agent may favor mono-acetylation. The choice of catalyst can also influence selectivity.
-
Issue 2: Formation of Undesired Side Products (e.g., a mixture of MAPG, DAPG, and TAPG)
-
Possible Cause 1: Reaction Conditions Favoring Multiple Acetylations.
-
Solution: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times generally favor the formation of less substituted products. For example, the synthesis of this compound often requires higher temperatures (e.g., 80°C) and longer reaction times.[1]
-
-
Possible Cause 2: Fries Rearrangement.
-
Solution: The reaction can proceed through an intermediate O-acetyl derivative followed by a Fries rearrangement to the C-acylated product.[2] The choice of a Lewis acid catalyst and appropriate reaction conditions can help direct the reaction towards the desired C-acylated product.
-
Issue 3: Reaction is Not Proceeding or is Very Slow
-
Possible Cause 1: Inactive Catalyst.
-
Solution: Ensure the catalyst is active. For heterogeneous catalysts like silica sulfuric acid, ensure it has been properly prepared and stored. Some catalysts may need activation before use. The SSA catalyst can be recovered and recycled for multiple runs without significant loss of activity.[2]
-
-
Possible Cause 2: Inappropriate Solvent or Lack Thereof.
-
Solution: While solvent-free conditions are often preferred for green chemistry, in some cases, a solvent may be necessary. For instance, the acylation with CuSO₄·5H₂O as a catalyst was successful in a minimal amount of ethyl acetate, whereas it did not proceed under solvent-free conditions at room temperature with MSA.[1][2]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Phloroglucinol Acetylation
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Silica Sulfuric Acid (SSA) | Acetic Anhydride | Solvent-free (Ultrasound) | 60 | 15-20 min | 2,4-diacetylphloroglucinol (DAPG) | 95 | [1][2] |
| CuSO₄·5H₂O | Acetic Anhydride | Ethyl Acetate (minimal) | Room Temp. | 8-23 h | 2,4-diacetylphloroglucinol (DAPG) | Good to Excellent | [2] |
| Methanesulfonic Acid (MSA) | Acetic Anhydride | Solvent-free | 80 | 45 min | This compound (TAPG) | Good | [1] |
| Zeolite | Acetic Anhydride | Solvent-free | 80 | 30 min | 2,4-diacetylphloroglucinol (DAPG) | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diacetylphloroglucinol (DAPG) using Silica Sulfuric Acid (SSA) under Ultrasound Irradiation
-
Reactant Preparation: In a reaction vessel, mix phloroglucinol and acetic anhydride.
-
Catalyst Addition: Add 10% (w/w) of silica sulfuric acid (SSA) to the mixture.
-
Reaction: Place the vessel in an ultrasound bath at 60°C for 15-20 minutes.
-
Work-up: After the reaction is complete, the product can be isolated. The solid SSA catalyst can be recovered by filtration for reuse.
-
Purification: The crude product can be purified by appropriate methods if necessary, though this protocol aims for a high-purity product directly.
Protocol 2: Synthesis of this compound (TAPG) using Methanesulfonic Acid (MSA)
-
Reactant Preparation: In a one-pot setup, mix phloroglucinol with acetic anhydride and acetic acid.
-
Catalyst Addition: Add methanesulfonic acid (MSA) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 45 minutes under a nitrogen atmosphere.
-
Work-up and Purification: After completion, the reaction mixture is worked up to isolate the this compound. This may involve neutralization and extraction, followed by purification techniques like chromatography to separate the desired product from any minor products like DAPG.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in phloroglucinol acetylation.
Caption: Logical relationship between desired product and reaction conditions.
References
Technical Support Center: Purifying Crude Triacetylphloroglucinol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Triacetylphloroglucinol (TAP) via recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
1. My crude this compound won't fully dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent was used for the amount of crude product. The chosen solvent may not be suitable for dissolving this compound, or insoluble impurities might be present.
-
Solution:
-
Gradually add small amounts of hot solvent until the solid dissolves. Be careful not to add too much, as this will reduce the final yield.[1]
-
If a significant amount of solid remains after adding a reasonable amount of solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.[1]
-
2. No crystals are forming, even after the solution has cooled to room temperature.
-
Possible Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution:
-
Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[3]
-
Add a "seed crystal" of pure this compound to the solution to initiate crystallization.[3]
-
If the solution is too dilute, you can evaporate some of the solvent by gently heating it and then allowing it to cool again.
-
Cool the solution in an ice bath to further decrease the solubility of the product.[3]
-
3. The recrystallized product is colored, or the crystals look impure.
-
Possible Cause: Colored impurities may be present in the crude product and have co-crystallized with the this compound. Oxidation of phloroglucinol (B13840) derivatives can also lead to colored impurities.[4]
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Activated charcoal can adsorb colored impurities.[1] Use a minimal amount, as it can also adsorb some of your desired product.
-
Ensure the crude product is not unnecessarily exposed to air and heat, which can promote oxidation.
-
A second recrystallization may be necessary to achieve a higher purity.
-
4. The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solubility of the compound is too high in the chosen solvent, even at low temperatures. The solution may also be cooling too rapidly.
-
Solution:
-
Use a lower-boiling point solvent or a solvent pair.
-
Ensure the solution cools slowly to allow for proper crystal lattice formation. Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature first.[3]
-
Try adding a small amount of a "poorer" solvent (one in which this compound is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
5. The final yield of pure this compound is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The product might be more soluble in the chosen solvent than anticipated. Premature crystallization during hot filtration can also lead to product loss.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After filtering the cold crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling it again for a second crop of crystals.
-
To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.
-
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Phloroglucinol | Water | Very soluble[2] |
| Phloroglucinol | Ethanol | Soluble[2] |
| Phloroglucinol | Acetone | Soluble[2] |
| Phloroglucinol | Ether | Practically insoluble[2] |
| Phloroglucinol | Chloroform | Practically insoluble[2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent may need to be optimized based on experimental observations.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate and swirl gently. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Place a piece of fluted filter paper in a glass funnel and place the funnel on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Avoiding over-acetylation in phloroglucinol reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the acetylation of phloroglucinol (B13840) and avoiding undesirable over-acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the possible products of phloroglucinol acetylation?
Phloroglucinol has three reactive sites on its aromatic ring, leading to the potential formation of monoacetylphloroglucinol (MAPG), 2,4-diacetylphloroglucinol (B43620) (DAPG), and 2,4,6-triacetylphloroglucinol (TAPG). The reaction can proceed through either C-acylation (direct attachment of the acetyl group to a carbon on the ring) or O-acylation (attachment to a hydroxyl group, forming an ester), though C-acylated products are generally more stable.
Q2: How can I control the extent of acetylation?
The degree of acetylation is primarily controlled by the reaction conditions. Key factors include:
-
Stoichiometry of Reagents: Limiting the amount of the acetylating agent can favor the formation of mono- or di-acetylated products.
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product (often the less substituted product), while higher temperatures can lead to the thermodynamically more stable, and often more substituted, product.
-
Choice of Catalyst: The type and amount of Lewis acid or other catalyst can significantly influence the reaction's selectivity. Milder catalysts may favor less substitution.
-
Reaction Time: Shorter reaction times tend to yield less substituted products.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
In the context of phloroglucinol acetylation, kinetic control refers to conditions that favor the product that is formed fastest, which is often the mono- or di-acetylated product due to lower activation energy. Thermodynamic control, on the other hand, favors the most stable product, which is often the more substituted product (di- or tri-acetylated) given enough energy and time for the reaction to reach equilibrium.
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-acetylated products, but I want to selectively synthesize one.
-
For Monoacetylphloroglucinol (MAPG):
-
Strategy: Employ reaction conditions that favor kinetic control and limit the availability of the acetylating agent.
-
Recommendations:
-
Use a 1:1 molar ratio of phloroglucinol to the acetylating agent.
-
Conduct the reaction at a low temperature (e.g., 0 °C to room temperature).
-
Consider the Hoesch reaction, which is known for producing monoacylated phenols.[1][2][3][4] This typically involves reacting phloroglucinol with a nitrile (like acetonitrile) in the presence of a Lewis acid (e.g., ZnCl₂) and HCl.[1][4]
-
Keep the reaction time short and monitor the progress closely using techniques like Thin Layer Chromatography (TLC).
-
-
-
For 2,4-Diacetylphloroglucinol (DAPG):
-
Strategy: Use a slight excess of the acetylating agent and moderate reaction conditions.
-
Recommendations:
-
Use approximately 2 to 2.5 equivalents of the acetylating agent per equivalent of phloroglucinol.
-
Moderate temperatures (e.g., 60°C) can provide a good yield of DAPG.[5]
-
A variety of catalysts can be effective, including silica (B1680970) sulfuric acid (SSA)[5], and boron trifluoride-etherate.[6]
-
-
-
For 2,4,6-Triacetylphloroglucinol (TAPG):
-
Strategy: Employ conditions that drive the reaction to completion, favoring the thermodynamically stable tri-substituted product.
-
Recommendations:
-
Use a significant excess of the acetylating agent (e.g., 3 or more equivalents).
-
Higher reaction temperatures (e.g., 80°C or higher) and longer reaction times are typically required.[7]
-
Strong Lewis acids are often necessary to achieve complete acetylation.
-
-
Issue 2: The reaction is not proceeding, or the yield is very low.
-
Possible Causes & Solutions:
-
Inactive Catalyst: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by moisture.
-
Insufficient Activation: The acylating agent may not be sufficiently activated. Ensure the catalyst is appropriate for the chosen acylating agent.
-
Poor Solubility: The reactants may not be adequately dissolved in the chosen solvent. Experiment with different aprotic solvents. Some reactions can also be performed under solvent-free conditions.[5][8]
-
Steric Hindrance: If you are using a bulky acylating agent, the reaction may be sterically hindered. Consider a less bulky alternative if possible.
-
Issue 3: I am observing O-acylation instead of the desired C-acylation.
-
Background: Phenols can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group). O-acylation is often kinetically favored, while C-acylation is thermodynamically favored.
-
Solutions:
-
Fries Rearrangement: If you have an O-acylated product, you may be able to convert it to the C-acylated product through a Fries rearrangement. This typically involves heating the O-acyl phenol (B47542) in the presence of a Lewis acid.[9][10]
-
Reaction Conditions: To favor direct C-acylation, use conditions that promote thermodynamic control, such as higher temperatures and the presence of a Lewis acid catalyst.
-
Experimental Protocols
Protocol 1: Selective Synthesis of Monoacetylphloroglucinol (MAPG) via Hoesch Reaction[2][12]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add phloroglucinol (1 eq) and anhydrous zinc chloride (1.2 eq).
-
Solvent and Reagent Addition: Add anhydrous diethyl ether as the solvent, followed by acetonitrile (B52724) (1.1 eq).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours with continuous stirring.
-
Reaction Progress: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure monoacetylphloroglucinol.
Protocol 2: Synthesis of 2,4-Diacetylphloroglucinol (DAPG)[6][7][13]
-
Reaction Setup: To a solution of phloroglucinol (1 eq) in a suitable solvent (e.g., dichloromethane), add the catalyst (e.g., silica sulfuric acid, 10% w/w)[5].
-
Reagent Addition: Add acetic anhydride (B1165640) (2.2 eq) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 15-20 minutes. The use of ultrasound can accelerate the reaction.[5]
-
Work-up: After cooling, filter the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 2,4,6-Triacetylphloroglucinol (TAPG)[8]
-
Reaction Setup: In a round-bottom flask, combine phloroglucinol (1 eq) and a suitable catalyst (e.g., methanesulfonic acid) under solvent-free conditions.
-
Reagent Addition: Add a significant excess of acetic anhydride (e.g., 4 eq).
-
Reaction Conditions: Heat the mixture to 80°C and stir for approximately 45 minutes.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for DAPG Synthesis
| Catalyst | Acetylating Agent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Sulfuric Acid (SSA) | Acetic Anhydride | 60 | 15-20 min | 95 | [5] |
| Boron trifluoride-etherate | Acetic Anhydride | Not specified | Not specified | 90 (from MAPG) | [6] |
| CuSO₄·5H₂O | Acetic Anhydride | Room Temperature | 8-23 h | Good to Excellent | [7] |
| Zeolite | Acetic Anhydride | 80 | 30 min | Not specified | [5] |
Visualizations
Experimental Workflow for Phloroglucinol Acetylation
Caption: General experimental workflow for the acetylation of phloroglucinol.
Logical Relationship of Acetylation Products
Caption: Sequential acetylation pathway of phloroglucinol.
Decision Tree for Controlling Acetylation
Caption: Decision guide for selecting reaction conditions.
References
- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Gram-Scale Synthesis of Triacetylphloroglucinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Triacetylphloroglucinol (TAPG) to the gram-scale. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (TAPG)?
A1: The most prevalent method for synthesizing TAPG is the Friedel-Crafts acylation of phloroglucinol (B13840) with an acetylating agent, typically acetic anhydride (B1165640). This reaction is usually catalyzed by a Lewis acid or a protic acid.
Q2: What are the common side products in TAPG synthesis, and how can they be minimized?
A2: The primary side products are monoacetylphloroglucinol (MAPG) and diacetylphloroglucinol (DAPG). Their formation is often a result of incomplete acylation. To minimize these byproducts, one can increase the molar ratio of the acetylating agent and the catalyst, and prolong the reaction time to drive the reaction to completion.[1]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields in TAPG synthesis can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalysts used are often sensitive to moisture. Ensure all reagents and glassware are anhydrous.
-
Insufficient Catalyst: A stoichiometric amount of the catalyst is often required as it can form complexes with the starting material and the product.
-
Sub-optimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to decomposition and the formation of side products.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q4: How can I purify the crude TAPG product?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A common eluent system is a gradient of n-hexane and ethyl acetate (B1210297).[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Q5: Are there greener alternatives to traditional Lewis acid catalysts like AlCl₃?
A5: Yes, greener and more sustainable catalysts have been explored. Methanesulfonic acid (MSA) and solid-supported catalysts like silica sulfuric acid (SSA) are effective alternatives that are more environmentally benign and easier to handle.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of phloroglucinol | 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst loading.3. Reaction temperature is too low. | 1. Use freshly opened or purified anhydrous catalyst. Ensure all glassware is oven-dried.2. Increase the molar equivalents of the catalyst.3. Gradually increase the reaction temperature while monitoring for product formation and side reactions. |
| Formation of significant amounts of MAPG and DAPG | 1. Insufficient acetylating agent.2. Short reaction time.3. Inadequate catalyst concentration. | 1. Use a larger excess of acetic anhydride.2. Increase the reaction time and monitor the disappearance of intermediates by TLC.3. Increase the catalyst loading to promote complete acylation. For instance, with SSA, a higher catalyst loading can favor the formation of TAPG over DAPG.[2] |
| Complex mixture of unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in starting materials. | 1. Lower the reaction temperature and consider a longer reaction time.2. Use purified phloroglucinol and acetic anhydride. |
| Difficulty in separating TAPG from DAPG and MAPG | The polarity of TAPG, DAPG, and MAPG can be similar. | 1. Optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in n-hexane is recommended.2. Consider derivatization of the hydroxyl groups to alter polarity for easier separation, followed by deprotection. |
| Product decomposes during workup | TAPG may be sensitive to strong basic or acidic conditions during extraction. | Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases. |
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Typical Conditions | Yield | Reaction Time | Key Advantages | Potential Drawbacks |
| Methanesulfonic Acid (MSA) | Acetic anhydride, 80°C[3] | Good yields reported[1] | 45 minutes[3] | Biodegradable, efficient[1] | Can be corrosive. |
| Silica Sulfuric Acid (SSA) | Acetic anhydride, 60-80°C[2] | High yield of DAPG (95%), TAPG as byproduct[2] | 15-20 minutes for DAPG[2] | Heterogeneous (easy to remove), reusable[2] | Higher catalyst loading may be needed for TAPG, potentially leading to more side products. |
| Traditional Lewis Acids (e.g., AlCl₃, BF₃-etherate) | Acyl chloride or anhydride, often in a solvent like nitrobenzene | Can provide excellent yields | Varies | Well-established methodology | Stoichiometric amounts required, moisture sensitive, hazardous waste. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of TAPG using Methanesulfonic Acid (MSA)
This protocol is based on the method described by Kusumaningsih et al.[1]
Materials:
-
Phloroglucinol (1.26 g, 10 mmol)
-
Acetic anhydride (5.1 g, 50 mmol)
-
Methanesulfonic acid (MSA) (2.88 g, 30 mmol)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add phloroglucinol (1.26 g, 10 mmol) and acetic anhydride (5.1 g, 50 mmol).
-
With stirring, slowly add methanesulfonic acid (2.88 g, 30 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 45 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford pure TAPG.
Visualizations
Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow for TAPG Synthesis
Caption: A typical experimental workflow for the synthesis and purification of TAPG.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in TAPG synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Navigating Catalyst Deactivation in Triacetylphloroglucinol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of Triacetylphloroglucinol (TAPC). Catalyst deactivation is a common challenge in organic synthesis that can lead to reduced yield, increased costs, and process variability. Understanding the causes of deactivation and implementing effective mitigation and regeneration strategies are crucial for efficient and reproducible TAPC production.
Troubleshooting Guide: Addressing Common Catalyst Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the Friedel-Crafts acylation of phloroglucinol (B13840) to produce TAPC.
Q1: My reaction yield has significantly dropped after the first catalytic cycle. What are the likely causes?
A1: A significant drop in yield after the initial run often points to rapid catalyst deactivation. The primary causes include:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst's active sites is a common issue in Friedel-Crafts acylations. These deposits block the pores and active centers of the catalyst.
-
Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture. This is particularly relevant for supported liquid acids like silica (B1680970) sulfuric acid.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites, rendering them inactive.
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A systematic approach can help pinpoint the deactivation mechanism:
-
Visual Inspection: A change in the catalyst's color, often to a darker shade, can indicate coke formation.
-
Characterization Techniques:
-
Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify changes in the functional groups on the catalyst surface, including the presence of adsorbed species.
-
Inductively Coupled Plasma (ICP) Analysis: Analysis of the reaction filtrate can detect leached active species.
-
Q3: My solid acid catalyst appears to be losing its acidic sites. How can I prevent this?
A3: Leaching of acidic groups is a common problem with supported catalysts. To mitigate this:
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can minimize the degradation of the catalyst support and the leaching of active sites.
-
Solvent Selection: The choice of solvent can influence the stability of the catalyst. Less polar solvents may reduce the solubility of the active species, thereby minimizing leaching.
-
Catalyst Modification: Using catalysts with stronger linkages between the active species and the support can enhance stability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection, performance, and regeneration in TAPC synthesis.
What are the common catalysts used for this compound synthesis?
Commonly used catalysts for the Friedel-Crafts acylation of phloroglucinol include:
-
Homogeneous Catalysts: Methanesulfonic acid (MSA) is an effective and biodegradable liquid acid catalyst.[1]
-
Heterogeneous Catalysts:
How reusable are these catalysts?
The reusability of a catalyst is a key factor in process economics.
-
Silica Sulfuric Acid (SSA): In the synthesis of the related compound diacetylphloroglucinol (DAPG), SSA has been shown to be recyclable for up to 10 consecutive runs with no appreciable loss of activity.[1][3]
-
Zeolites: The reusability of zeolites is often limited by coke formation. However, they can typically be regenerated through calcination.
What is the primary mechanism of deactivation for zeolite catalysts in this reaction?
The primary deactivation mechanism for zeolite catalysts in Friedel-Crafts acylation is coking . The strong acid sites and the shape-selective pores of zeolites can promote the formation of heavy organic byproducts that block the active sites and pores.[4]
Quantitative Data on Catalyst Performance
The following table summarizes the reusability of Silica Sulfuric Acid (SSA) in the synthesis of diacetylphloroglucinol (DAPG), a reaction analogous to TAPC synthesis.
| Catalyst | Substrate | Acylating Agent | Number of Cycles | Final Yield | Reference |
| Silica Sulfuric Acid (SSA) | Phloroglucinol | Acetic Anhydride | 10 | >90% | [1][3] |
Experimental Protocols
General Protocol for this compound Synthesis using Methanesulfonic Acid
This protocol is based on a reported green synthesis method.[1]
-
Reactant Mixture: In a round-bottom flask, combine phloroglucinol, acetic anhydride, and a catalytic amount of methanesulfonic acid.
-
Reaction Conditions: Heat the mixture at 80°C for approximately 45 minutes under solvent-free conditions.
-
Work-up: After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.
Catalyst Regeneration Protocol for Coked Zeolites
This is a general procedure for the regeneration of zeolite catalysts deactivated by coking.
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent (e.g., acetone) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.
-
Calcination: Heat the dried catalyst in a furnace under a flow of air. The temperature and duration of calcination will depend on the specific zeolite and the extent of coking, but a typical starting point is 500-550°C for several hours.
Visualizing Deactivation and Synthesis Pathways
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Workflow for TAPC Synthesis and Catalyst Recycling
Caption: Workflow for TAPC synthesis and catalyst recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Silica sulfuric acid: a reusable solid catalyst for one pot synthesis of densely substituted pyrrole-fused isocoumarins under solvent-free conditions [beilstein-journals.org]
- 3. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Triacetylphloroglucinol vs. Phloroglucinol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Triacetylphloroglucinol (TAD) and its parent compound, phloroglucinol (B13840) (PG). While both molecules share a common phenolic core, acetylation of the hydroxyl groups in TAD can significantly alter its physicochemical properties, potentially impacting its biological efficacy. This document synthesizes available experimental data to offer a comparative overview of their performance in key biological assays, supported by detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows.
Anticancer Activity
Emerging research suggests that this compound exhibits potent anticancer properties. A key study has demonstrated its cytotoxic effects across a panel of human cancer cell lines, suggesting a broad spectrum of activity. In contrast, phloroglucinol has also been investigated for its anticancer potential, with studies indicating its ability to induce apoptosis and inhibit cell proliferation in various cancer models.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and phloroglucinol in various cancer cell lines. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons in the same experimental setting are limited.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound (TAPG) | Lung (A549) | 25.3 ± 1.5 | [1] |
| Breast (MDA-MB-231) | 30.1 ± 2.1 | [1] | |
| Colon (HCT-15) | 28.4 ± 1.8 | [1] | |
| Cervical (HeLa) | 35.2 ± 2.5 | [1] | |
| Phloroglucinol (PG) | Colon (HT-29) | ~198 (at 24h) | [2] |
| Breast (MCF-7) | Not explicitly stated, but showed anti-proliferative effects |
Note: The IC50 value for phloroglucinol in HT-29 cells was estimated from graphical data showing approximately 50% inhibition at 50 µg/mL, which corresponds to roughly 198 µM. Direct quantitative comparisons of IC50 values between TAPG and PG from the available literature are challenging due to different experimental conditions and cell lines used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or phloroglucinol) and incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular accumulation of ROS using a fluorescent probe.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), for 30 minutes at 37°C.
-
Fluorescence Measurement: After washing with PBS, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to assess changes in the mitochondrial membrane potential, a key indicator of apoptosis.
-
Cell Treatment: Treat cells with the test compound for the specified time.
-
Staining: Incubate the cells with a cationic fluorescent dye, such as JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Measurement: Measure the red and green fluorescence intensities using a fluorescence microscope or flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.
Mandatory Visualization
Caption: Apoptosis signaling pathways potentially activated by this compound.
Anti-inflammatory Activity
Phloroglucinol and its derivatives are known to possess anti-inflammatory properties. Studies have shown that phloroglucinol can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. While direct experimental data on the anti-inflammatory activity of this compound is limited, its structural similarity to other acylated phloroglucinols with known anti-inflammatory effects suggests it may also possess this activity.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| Phloroglucinol (PG) | NO Production Inhibition | RAW 264.7 | Not explicitly stated, but showed significant inhibition | |
| 2,4-Diacetylphloroglucinol | iNOS Inhibition | RAW 264.7 | 19.0 | [3] |
| NF-κB Inhibition | SW1353 | 34.0 | [3] |
Experimental Protocol
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity
Phloroglucinol is a well-documented antioxidant, capable of scavenging various free radicals. The antioxidant capacity of this compound has not been extensively studied. Acetylation of the hydroxyl groups might influence its radical scavenging ability, and further research is needed to elucidate its antioxidant potential.
Data Presentation: Comparative Antioxidant Activity
Direct comparative data on the antioxidant activity of this compound and phloroglucinol is currently unavailable. The following table provides antioxidant activity data for phloroglucinol from a representative study.
| Compound | Assay | Result | Citation |
| Phloroglucinol (PG) | DPPH Radical Scavenging | Effective scavenger | |
| Superoxide Anion Scavenging | Effective scavenger | ||
| Hydroxyl Radical Scavenging | Effective scavenger |
Experimental Protocol
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Mandatory Visualization
Caption: General experimental workflow for comparing biological activities.
Conclusion
The available evidence suggests that this compound is a promising anticancer agent with potent cytotoxic effects against a range of cancer cell lines. While data on its anti-inflammatory and antioxidant activities are currently limited, the known bioactivities of its parent compound, phloroglucinol, and other acylated derivatives indicate that TAD may also possess these properties. Further direct comparative studies are warranted to fully elucidate the biological activity profile of this compound and to determine its potential advantages over phloroglucinol for various therapeutic applications. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such investigations.
References
Comparing synthesis efficiency of Triacetylphloroglucinol with different catalysts.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,6-triacetylphloroglucinol (TAPG), a key intermediate in the production of various pharmaceuticals and a molecule of significant biological interest, is predominantly achieved through the Friedel-Crafts acylation of phloroglucinol (B13840). The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for the synthesis of Triacetylphloroglucinol has a significant impact on reaction efficiency, yield, and environmental footprint. This section provides a quantitative comparison of various catalysts reported in the literature.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methanesulfonic Acid (MSA) | Acetic Anhydride (B1165640) | Acetic Acid | 80 | 45 min - 2 h | 42-72 | [1] |
| Silica (B1680970) Sulfuric Acid (SSA) | Acetic Anhydride | Solvent-free | 60 | 15-20 min | ~90 (for DAPG, TAPG as byproduct) | [1] |
| Copper Sulfate (B86663) (CuSO₄·5H₂O) | Acetic Anhydride | Ethyl Acetate (B1210297) | Room Temp. | 8-23 h | Good to Excellent (for DAPG) | [1][2] |
| Zeolite | Acetic Anhydride | Solvent-free | 80 | 30 min | Not specified (for DAPG) | [2] |
Note: Much of the available literature focuses on the synthesis of the related compound 2,4-diacetylphloroglucinol (B43620) (DAPG). The conditions presented for Silica Sulfuric Acid and Copper Sulfate primarily yield DAPG, with TAPG being a byproduct. Optimization of these conditions would be required to maximize the yield of TAPG.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for the synthesis of this compound using different catalysts.
Synthesis of this compound using Methanesulfonic Acid (MSA)
This procedure outlines a one-pot synthesis of this compound via a Friedel-Crafts acylation followed by a Fries Rearrangement, catalyzed by methanesulfonic acid.[1]
Materials:
-
Phloroglucinol (3 mmol)
-
Acetic Anhydride (9 mmol)
-
Acetic Acid (1.5 mmol)
-
Methanesulfonic Acid (MSA) (9 mmol)
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
n-Hexane and Ethyl Acetate for elution
Procedure:
-
To a flame-dried 10 mL three-necked round-bottom flask, add phloroglucinol (3 mmol), acetic anhydride (9 mmol), and acetic acid (1.5 mmol).
-
Under a nitrogen atmosphere, add methanesulfonic acid (9 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Reflux the mixture at 80°C for 45 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the phloroglucinol spot disappears.
-
After completion, add 25 mL of water to the mixture and allow it to cool to room temperature.
-
Extract the mixture with ethyl acetate (25 mL).
-
Separate the organic layer and extract the aqueous phase again with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with a brine solution (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to obtain the crude solid product.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.[1]
Synthesis using Silica Sulfuric Acid (SSA) under Ultrasound Conditions (for Diacetylphloroglucinol)
While this protocol is optimized for 2,4-diacetylphloroglucinol (DAPG), the formation of this compound as a byproduct suggests that modification of the reaction conditions could favor the desired product.[1]
Materials:
-
Phloroglucinol
-
Acetic Anhydride
-
Silica Sulfuric Acid (SSA) catalyst
Procedure:
-
Combine phloroglucinol and acetic anhydride in a reaction vessel.
-
Add 10% (w/w) of SSA catalyst.
-
Subject the solvent-free mixture to ultrasound irradiation at 60°C for 15-20 minutes.
-
Monitor the reaction for the formation of the desired product.
Synthesis using Copper Sulfate (CuSO₄·5H₂O) (for Diacetylphloroglucinol)
This environmentally friendly method is reported for the synthesis of DAPG, and further investigation is needed to optimize it for TAPG production.[1][2]
Materials:
-
Phloroglucinol
-
Acetic Anhydride
-
Copper Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Ethyl Acetate
Procedure:
-
Dissolve phloroglucinol and acetic anhydride in ethyl acetate at room temperature.
-
Add CuSO₄·5H₂O as the catalyst.
-
Stir the reaction mixture at room temperature for 8-23 hours.
-
Monitor the reaction for product formation.
Reaction Mechanisms and Workflows
Understanding the underlying chemical processes is essential for optimizing reaction conditions and troubleshooting experimental challenges.
General Synthesis Workflow
The synthesis of this compound from phloroglucinol generally follows the workflow depicted below.
References
Cytotoxicity of Triacetylphloroglucinol and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Triacetylphloroglucinol (TAP) and its analogues against various cancer cell lines. The information is compiled from recent studies to facilitate research and development in oncology.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of its analogues, demonstrating their cytotoxic potential against different cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 Value |
| This compound (TAPG) | A549 | Lung Carcinoma | 57.51 ± 1.19 nM |
| MDA-MB-231 | Breast Adenocarcinoma | 81.48 ± 2.52 nM | |
| HCT-15 | Colon Adenocarcinoma | 124.50 ± 2.83 nM | |
| HeLa | Cervical Carcinoma | 136.13 ± 1.49 nM | |
| Olympiforin A | MDA-MB-231 | Breast Adenocarcinoma | 1.2 µM |
| EJ | Bladder Carcinoma | 2.5 µM | |
| K-562 | Chronic Myelogenous Leukemia | 3.1 µM | |
| HL-60 | Promyelocytic Leukemia | 1.8 µM | |
| Olympiforin B | MDA-MB-231 | Breast Adenocarcinoma | 3.4 µM |
| EJ | Bladder Carcinoma | 5.8 µM | |
| K-562 | Chronic Myelogenous Leukemia | 7.2 µM | |
| HL-60 | Promyelocytic Leukemia | 4.5 µM | |
| Callisalignene G | HCT116 | Colorectal Carcinoma | 8.51 ± 1.8 µM |
| Callisalignene H | HCT116 | Colorectal Carcinoma | 9.12 ± 0.3 µM |
| Callisalignene I | HCT116 | Colorectal Carcinoma | 16.33 ± 3.3 µM |
Note: The data for this compound was specifically obtained from a study on its anticancer properties.[1] Data for other analogues are sourced from various studies investigating the cytotoxicity of phloroglucinol (B13840) derivatives.[2][3]
Experimental Protocols
The cytotoxicity of this compound and its analogues is primarily assessed using the MTT assay. The following is a generalized protocol based on methodologies reported in the cited literature.
MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its analogues). A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Method and Mechanism
To better understand the experimental process and the underlying mechanisms of cytotoxicity, the following diagrams are provided.
References
The Antibacterial Potential of Acylated Phloroglucinols Against MRSA: A Comparative Analysis
A critical evaluation of the antibacterial properties of acylated phloroglucinols, with a focus on their potential efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), is presented below. Due to a lack of specific published data on the anti-MRSA activity of Triacetylphloroglucinol (TAP), this guide leverages findings from closely related acylated phloroglucinol (B13840) derivatives to provide a comparative perspective against the standard-of-care antibiotic, vancomycin.
While direct experimental validation for this compound remains elusive in the current body of scientific literature, the consistent and potent anti-MRSA activity observed in various acylated phloroglucinol analogues suggests a promising area for future research and drug development. This guide synthesizes the available data on these related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals.
Performance Comparison
The antibacterial efficacy of acylated phloroglucinols against MRSA is notable, with some derivatives demonstrating potency comparable or superior to vancomycin. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of Acylated Phloroglucinols and Vancomycin against MRSA
| Compound/Drug | MRSA Strain | MIC (µg/mL) | Reference |
| Acylphloroglucinol Derivative (Compound A5) | ATCC 43300 | 0.98 | [1] |
| Acylated Phloroglucinol Derivatives | Clinical Isolates | 0.125 - 8 | [2] |
| Dimeric Acylphloroglucinol (Compound 3 & 4) | Clinical Isolates | 0.5 - 1 | [3] |
| Vancomycin | ATCC 43300 | 1 - 2 | [4][5] |
Table 2: Minimum Bactericidal Concentration (MBC) of Acylated Phloroglucinols against MRSA
| Compound/Drug | MRSA Strain | MBC (µg/mL) | Reference |
| Acylphloroglucinol Derivative (Compound A5) | ATCC 43300 | 1.95 | [1] |
| Acylated Phloroglucinol Derivatives | Clinical Isolates | Bactericidal (Ratio of MBC/MIC < 4) | [2] |
Experimental Protocols
The data presented in this guide are primarily based on the following key experimental methodologies.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antibacterial activity of the phloroglucinol derivatives was predominantly assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC/MBC Determination
-
Preparation of Bacterial Inoculum : MRSA strains, such as ATCC 43300, are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to reach the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Preparation of Test Compounds : Stock solutions of the acylated phloroglucinol derivatives and the control antibiotic (vancomycin) are prepared in an appropriate solvent.
-
Serial Dilution : Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination : An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count after incubation.
Mechanism of Action: Reactive Oxygen Species (ROS) Measurement
A proposed mechanism of action for some acylated phloroglucinols is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the bacterial cells.
Experimental Workflow for ROS Measurement
-
Bacterial Culture and Treatment : MRSA cells are grown to the desired phase and then treated with the acylated phloroglucinol derivative at various concentrations (e.g., sub-MIC and MIC levels).
-
Fluorescent Probe Incubation : A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the bacterial suspension. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement : The fluorescence intensity is measured using a fluorometric plate reader or observed under a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the untreated control indicates an increase in intracellular ROS levels.
Proposed Mechanism of Action
The antibacterial activity of acylated phloroglucinols against MRSA is believed to be multifactorial, with two primary proposed mechanisms.
-
Cell Membrane Damage : Several studies suggest that acylated phloroglucinols can directly interact with and disrupt the bacterial cell membrane.[1][3] This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and ultimately, cell death.[1]
-
Induction of Reactive Oxygen Species (ROS) : Another proposed mechanism is the generation of excessive intracellular ROS.[1] This surge in ROS can lead to significant oxidative damage to vital cellular components, including DNA, proteins, and lipids, culminating in bacterial cell death.
Conclusion
While direct evidence for the anti-MRSA activity of this compound is currently unavailable, the broader class of acylated phloroglucinols demonstrates significant potential as a source of novel antibacterial agents. Several derivatives exhibit potent activity against MRSA, in some cases surpassing that of vancomycin. Their proposed dual mechanism of action, involving both membrane disruption and the induction of oxidative stress, may also present a lower likelihood of resistance development. Further investigation into the structure-activity relationships of this class of compounds, including the specific evaluation of this compound, is warranted to fully elucidate their therapeutic potential in combating MRSA infections.
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimeric Acylphloroglucinol Derivatives with Anti-MRSA Activities from Chamelaucium uncinatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mono-, Di-, and Tri-acetylated Phloroglucinols for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of acetylated phloroglucinol (B13840) derivatives, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis to inform their work.
Phloroglucinol and its acetylated derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from antimicrobial and antifungal to anti-inflammatory and anticancer properties. The degree of acetylation on the phloroglucinol core plays a crucial role in modulating these effects, as well as influencing the physicochemical properties of the compounds. This guide provides a comparative analysis of mono-, di-, and tri-acetylated phloroglucinols, supported by available experimental data, to assist researchers in selecting the appropriate compound for their specific applications.
Physicochemical Properties
The addition of acetyl groups to the phloroglucinol molecule significantly alters its physicochemical properties, such as molecular weight, lipophilicity (LogP), and solubility. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Monoacetylphloroglucinol (MAPG) | 2,4-Diacetylphloroglucinol (B43620) (DAPG) | 2,4,6-Triacetylphloroglucinol (TAPG) |
| Molecular Formula | C₈H₈O₄[1] | C₁₀H₁₀O₅ | C₁₂H₁₂O₆[2] |
| Molecular Weight | 168.1 g/mol [3] | 210.18 g/mol | 252.22 g/mol [2] |
| Calculated LogP | Not available | 1.3 | 1.6[2] |
| Solubility | Soluble in ethanol (B145695), methanol, DMF, and DMSO; moderately soluble in water.[1] Soluble in a 1:1 solution of DMF:PBS (pH 7.2) at approximately 0.5 mg/mL.[3] | Soluble in ethanol (~25 mg/mL), DMSO (~16 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers, with a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[4] | Information not readily available. |
Biological Activities: A Comparative Overview
The biological activities of acetylated phloroglucinols are markedly influenced by the number of acetyl groups. While monoacetylphloroglucinol is often described as having weak but broad-spectrum antibiotic activity, the di- and tri-acetylated forms have demonstrated more potent and specific effects in various studies.
Antimicrobial and Antifungal Activity
Direct comparative studies on the antimicrobial and antifungal activities of all three acetylated phloroglucinols are limited. However, available data from individual studies provide insights into their potential efficacy. 2,4-Diacetylphloroglucinol (DAPG) is the most studied of the three and is a well-known antibiotic produced by Pseudomonas fluorescens, contributing to its biocontrol properties against plant pathogens.
| Compound | Organism | Activity Metric | Value | Reference |
| Monoacetylphloroglucinol (MAPG) | General | Antibiotic Activity | Weakly potent | [1][3][5] |
| 2,4-Diacetylphloroglucinol (DAPG) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.98 µg/mL | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MBC | 1.95 µg/mL | [6][7] | |
| Candida spp. | MIC | >128 µg/mL | [8] | |
| Aspergillus spp. | MIC | >128 µg/mL | [8] | |
| 2,4,6-Triacetylphloroglucinol (TAPG) | Various Fungi | Antifungal Activity | Data not available |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
The synthesis of acetylated phloroglucinols is most commonly achieved through Friedel-Crafts acylation of phloroglucinol. The degree of acetylation can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.
Synthesis of 2,4-Diacetylphloroglucinol (DAPG) from 2-Acetylphloroglucinol
A convenient one-step synthesis of DAPG has been described using commercially available 2-acetylphloroglucinol.[9]
Materials:
-
2-Acetylphloroglucinol
-
Acetic anhydride (B1165640)
-
Boron trifluoride-etherate
-
Appropriate solvent (e.g., anhydrous diethyl ether)
Procedure:
-
Dissolve 2-acetylphloroglucinol in the chosen anhydrous solvent under an inert atmosphere.
-
Add acetic anhydride to the solution.
-
Slowly add boron trifluoride-etherate as a catalyst.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water or a mild base).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 2,4-diacetylphloroglucinol.
Note: This is a general procedure and specific reaction conditions such as temperature, reaction time, and molar ratios should be optimized based on the cited literature.
General Procedure for Friedel-Crafts Acylation of Phloroglucinol
This method can be adapted to synthesize mono-, di-, and tri-acetylated phloroglucinols by controlling the molar equivalents of the acylating agent.[10][11]
Materials:
-
Phloroglucinol
-
Acetic anhydride or acetyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, methanesulfonic acid)
-
Anhydrous solvent (e.g., nitrobenzene, carbon disulfide)
Procedure:
-
Suspend phloroglucinol in the anhydrous solvent in a reaction flask equipped with a stirrer and a reflux condenser.
-
Add the Lewis acid catalyst portion-wise while stirring.
-
Slowly add the desired molar equivalent of acetic anhydride or acetyl chloride to the mixture.
-
Heat the reaction mixture to the appropriate temperature and for the required duration.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and hydrochloric acid to decompose the catalyst.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then with a sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The biological effects of acetylated phloroglucinols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Biosynthesis of 2,4-Diacetylphloroglucinol
The biosynthesis of DAPG in Pseudomonas species involves the precursor monoacetylphloroglucinol (MAPG). This pathway is a key mechanism for the biocontrol activity of these bacteria.
References
- 1. toku-e.com [toku-e.com]
- 2. Triacetylphloroglucinol | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 7. Process for preparing phloroglucinol - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Triacetylphloroglucinol and Structurally Related Phloroglucinol Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Triacetylphloroglucinol (TAP) and other phloroglucinol (B13840) derivatives concerning their interactions in biological assays. Due to the limited direct research on the cross-reactivity of this compound, this document focuses on the known biological activities of structurally similar compounds, offering an inferential analysis of TAP's potential off-target effects. The information presented herein is intended to support further investigation and consideration in drug development and screening processes.
Introduction to Phloroglucinol and its Derivatives
Phloroglucinol is a trihydroxybenzene compound that serves as a core structure for a diverse range of naturally occurring and synthetic derivatives.[1][2] These derivatives, including acylated phloroglucinols, exhibit a wide array of biological activities, from enzyme inhibition to anti-inflammatory and antimicrobial effects.[1][3] this compound (TAP), a C3-symmetric bridged ligand, is primarily recognized for its role in the synthesis of various chemical complexes, including those with applications as anthelmintics.[4] However, its direct biological activity and potential for cross-reactivity in biological assays are not extensively documented.
Comparative Biological Activities
Enzyme Inhibition
Several derivatives of phloroglucinol have demonstrated potent inhibitory effects on various enzymes. This suggests that TAP, sharing the same core structure, might exhibit similar interactions.
A study on novel fluoro-substituted tris-chalcone derivatives synthesized from phloroglucinol revealed significant inhibitory activity against several enzymes.[5] Similarly, another series of phloroglucinol derivatives showed nanomolar inhibition levels against multiple metabolic enzymes.[6]
Table 1: Enzyme Inhibition by Phloroglucinol Derivatives
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Values | Reference |
| Fluoro-substituted tris-chalcones | human Carbonic Anhydrase I (hCA I) | Kᵢ: 19.58-78.73 nM | [5] |
| human Carbonic Anhydrase II (hCA II) | Kᵢ: 12.23-41.70 nM | [5] | |
| Acetylcholinesterase (AChE) | Kᵢ: 1.09-6.84 nM | [5] | |
| Butyrylcholinesterase (BChE) | Kᵢ: 8.30-32.30 nM | [5] | |
| α-Glycosidase | Kᵢ: 0.93-18.53 nM | [5] | |
| Novel phloroglucinol derivatives | Acetylcholinesterase (AChE) | Kᵢ: 1.14-3.92 nM | [6] |
| Butyrylcholinesterase (BChE) | Kᵢ: 0.24-1.64 nM | [6] | |
| α-Glycosidase | Kᵢ: 6.73-51.10 nM | [6] | |
| human Carbonic Anhydrase I (hCA I) | Kᵢ: 1.80-5.10 nM | [6] | |
| human Carbonic Anhydrase II (hCA II) | Kᵢ: 1.14-5.45 nM | [6] | |
| Mallotojaponin (a phloroglucinol derivative) | HIV-reverse transcriptase | Kᵢ: 6.1 µM | [7] |
The broad-spectrum enzyme inhibition exhibited by these derivatives suggests that TAP could potentially interact with these or similar enzymes. The acetyl groups in TAP might influence its binding affinity and selectivity compared to other acylated or derivatized phloroglucinols. The acetylation of other phenolic compounds has been shown to modulate their biological activity.[8]
Anti-inflammatory Activity
Acylphloroglucinols are recognized for their anti-inflammatory properties.[1] For instance, diacylphloroglucinol and alkylated acylphloroglucinol have been shown to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), key mediators of inflammation.[1]
Table 2: Anti-inflammatory Activity of Acylphloroglucinols
| Compound | Target | IC₅₀ (µM) | Reference |
| Diacylphloroglucinol | iNOS | 19.0 | [1] |
| NF-κB | 34.0 | [1] | |
| Alkylated acylphloroglucinol | iNOS | 19.5 | [1] |
| NF-κB | 37.5 | [1] |
Given that TAP is a tri-acetylated form of phloroglucinol, it is plausible that it could modulate inflammatory pathways, although its specific activity remains to be determined.
Signaling Pathways Potentially Affected
The inhibitory actions of phloroglucinol derivatives on enzymes like AChE and BChE, and inflammatory mediators like NF-κB, point towards potential interactions with key signaling pathways.
Potential signaling pathway interactions of phloroglucinol derivatives.
Experimental Protocols
To assess the cross-reactivity of this compound, a panel of standard biological assays can be employed. The following are detailed methodologies for key experiments based on the activities observed in its structural analogs.
Enzyme Inhibition Assays
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) chloride (BTCC) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, measured at 412 nm.
-
Procedure:
-
Prepare a stock solution of TAP in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI or BTCC, 125 µL of 3 mM DTNB, and 50 µL of buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add 25 µL of varying concentrations of TAP to the wells.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE or 0.12 U/mL BChE solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. α-Glycosidase Inhibition Assay
-
Principle: This assay measures the inhibition of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that absorbs at 405 nm.
-
Procedure:
-
Prepare a stock solution of TAP in a suitable solvent.
-
In a 96-well plate, add 50 µL of varying concentrations of TAP and 50 µL of 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Add 50 µL of 0.1 U/mL α-glucosidase solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 5 mM pNPG solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Cellular Assays for Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages
-
Principle: This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of TAP for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.
-
General experimental workflows for biological assays.
Conclusion
While direct experimental data on the cross-reactivity of this compound is scarce, the known biological activities of its structural analogs provide a basis for predicting its potential off-target interactions. The diverse enzyme inhibitory and anti-inflammatory effects of phloroglucinol derivatives suggest that TAP could exhibit a range of biological activities. The experimental protocols outlined in this guide offer a starting point for systematically evaluating the cross-reactivity profile of TAP. Such studies are crucial for understanding its potential therapeutic applications and off-target effects, thereby informing its development for various scientific and medicinal purposes. Further research is warranted to elucidate the specific biological targets of this compound and to establish a comprehensive safety and efficacy profile.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 3. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of novel tris-chalcones as potent carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase and α-glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HIV-reverse transcriptase activity by some phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triacetylphloroglucinol Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Triacetylphloroglucinol, a significant acylphloroglucinol derivative, is a valuable building block in the synthesis of various pharmaceuticals and natural products. This guide provides a detailed head-to-head comparison of prevalent synthesis methods for this compound, focusing on performance, experimental data, and procedural workflows.
Performance Comparison of Synthesis Methods
The primary route to this compound is the Friedel-Crafts acylation of phloroglucinol (B13840). Variations in catalysts, acylating agents, and reaction conditions significantly impact yield, reaction time, and environmental footprint. Below is a summary of quantitative data from various reported methods.
| Method | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1 | Methanesulfonic acid (MSA) | Acetic anhydride | Solvent-free | 80 | 45 min | Good | - | [1][2] |
| Method 2 | Methanesulfonic acid (MSA) | Acyl chloride | Solvent-free | 80 | 1 h | Good | - | [1][2] |
| Method 3 (for DAPG) | CuSO₄·5H₂O | Acetic anhydride | Ethyl acetate | Room Temp | 8-23 h | Good to Exc. | - | [1][2] |
| Method 4 (for DAPG) | Silica sulfuric acid (SSA) | Acetic anhydride | Solvent-free (US) | 60 | 15-20 min | 95 | - | [1][2] |
| Method 5 | Aluminum chloride (AlCl₃) | - | - | - | - | 78 | - | [3] |
Note: "Good" and "Excellent" yields are as reported in the source material without specific quantitative values for this compound itself in some cases. DAPG (2,4-diacetylphloroglucinol) synthesis methods are included as they are closely related and indicative of catalyst performance for acylation of phloroglucinol. Data on purity was not consistently available in the initial sources.
Visualizing the Synthesis Pathways
The general reaction involves the acylation of phloroglucinol at the 2, 4, and 6 positions of the benzene (B151609) ring.
References
Verifying the Structure of Synthesized Triacetylphloroglucinol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the successful synthesis of a target molecule is only confirmed through rigorous structural verification. This guide provides a comparative overview of the spectroscopic techniques used to verify the structure of synthesized 2,4,6-Triacetylphloroglucinol, using its precursor, Phloroglucinol, as a reference. This comparison highlights the key spectral changes that confirm the successful acetylation of the hydroxyl groups.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Phloroglucinol and the synthesized Triacetylphloroglucinol. These values provide a clear benchmark for the structural verification process.
Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d6)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Phloroglucinol | ~9.1[1] | Singlet | 3 x Ar-OH |
| ~5.85[1] | Singlet | 3 x Ar-H | |
| This compound | ~2.2 | Singlet | 3 x -COCH₃ |
| ~12.5 | Singlet (broad) | 3 x Ar-OH |
Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d6)
| Compound | Chemical Shift (δ ppm) | Assignment |
| Phloroglucinol | ~159.4[1] | 3 x Ar-C-OH |
| ~95.5[1] | 3 x Ar-C-H | |
| This compound | ~204 | 3 x C=O (acetyl) |
| ~160 | 3 x Ar-C-OH | |
| ~105 | 3 x Ar-C-COCH₃ | |
| ~30 | 3 x -CH₃ |
Table 3: FT-IR Data Comparison (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| Phloroglucinol | 3200-3500 (broad) | O-H stretch (phenolic) |
| ~1620 | C=C stretch (aromatic) | |
| ~1200 | C-O stretch (phenolic) | |
| This compound | 3000-3500 (broad) | O-H stretch (phenolic, intramolecular H-bonding) |
| ~1650 | C=O stretch (acetyl ketone) | |
| ~1600 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| Phloroglucinol | C₆H₆O₃ | 126.11 | 126 [M]⁺, 98, 70 |
| This compound | C₁₂H₁₂O₆ | 252.22[2] | 252 [M]⁺, 210, 168, 126 |
Experimental Workflow
The structural verification of synthesized this compound follows a logical workflow, integrating various spectroscopic techniques to provide a comprehensive analysis.
Caption: Workflow for the synthesis and spectroscopic verification of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry, purified sample (this compound or Phloroglucinol).
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Average a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Data Acquisition:
-
Follow the same sample preparation, locking, and shimming procedures as for ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (typically 2-5 seconds) are required to obtain adequate signal intensity, especially for quaternary carbons.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
This guide provides a framework for the spectroscopic verification of synthesized this compound. By comparing the acquired spectra with the reference data of the starting material and the expected product, researchers can confidently confirm the successful synthesis and structural integrity of the target compound.
References
Benchmarking the Antioxidant Potential of Triacetylphloroglucinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Triacetylphloroglucinol against established antioxidant compounds: Trolox, Ascorbic Acid (Vitamin C), and Quercetin. Due to a scarcity of direct experimental data on this compound, this comparison relies on published data for its parent compound, phloroglucinol (B13840). The antioxidant activity of this compound is expected to be closely related to the phloroglucinol structure, as the acetyl groups are likely hydrolyzed in vitro or in vivo to release the active phloroglucinol. However, this guide will clearly distinguish between data for phloroglucinol and the presumed activity of this compound.
Executive Summary
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. This has driven the search for potent antioxidant compounds. Phloroglucinol and its derivatives have emerged as promising candidates due to their robust radical scavenging capabilities. This guide benchmarks the antioxidant potential of this compound, primarily through data available for phloroglucinol, against widely recognized antioxidants. The comparison is based on common in vitro antioxidant assays, including DPPH, ABTS, and FRAP, as well as cellular antioxidant activity.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is typically quantified by its IC50 value (the concentration required to inhibit a certain percentage of free radicals) or its Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates greater antioxidant potency.
It is crucial to note that the following data is for Phloroglucinol, the active form of this compound. Direct comparative studies on this compound are limited.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC | FRAP (Fe(II) Equivalents) | Cellular Antioxidant Activity |
| Phloroglucinol | 42 ± 1.00[1] | Higher than Trolox after 30 min[2] | Data not consistently reported | Reduces ROS levels in cells[2][3] |
| Trolox | - | 1.0 (Standard) | Standard for comparison | Standard for comparison |
| Ascorbic Acid (Vitamin C) | - | - | Standard for comparison | Protects cells from oxidative damage |
| Quercetin | - | - | - | Potent cellular antioxidant |
Mechanism of Action: The Nrf2 Signaling Pathway
A key mechanism through which antioxidants like phloroglucinol are thought to exert their protective effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of antioxidant and cytoprotective genes.
Figure 1: The Nrf2 signaling pathway for antioxidant defense.
Experimental Workflow for Antioxidant Potential Assessment
The evaluation of a compound's antioxidant potential typically follows a multi-tiered approach, starting with simple chemical assays and progressing to more complex cell-based models.
Figure 2: A typical experimental workflow for assessing antioxidant potential.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, Quercetin) to separate wells.
-
Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add various concentrations of the test compound and standard antioxidants to separate wells of a 96-well plate.
-
Add the diluted ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Methodology:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add the FRAP reagent to wells of a 96-well plate.
-
Add various concentrations of the test compound and standard antioxidants.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known Fe²⁺ solution (e.g., FeSO₄·7H₂O).
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or HaCaT human keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells and incubate them with DCFH-DA solution (typically 25 µM) for 1 hour. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compound and standard antioxidants at various concentrations.
-
Induction of Oxidative Stress: After a pre-incubation period, induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to the control (cells treated only with the pro-oxidant).
Conclusion
While direct quantitative data for this compound remains elusive in the current literature, the available information on its parent compound, phloroglucinol, suggests a significant antioxidant potential. Phloroglucinol demonstrates effective radical scavenging activity and the ability to mitigate cellular oxidative stress. The acetylation in this compound may influence its bioavailability and cellular uptake, potentially acting as a prodrug that releases the active phloroglucinol within the cellular environment.
For a definitive benchmarking of this compound, further experimental studies are required to directly compare its antioxidant capacity against established standards like Trolox, Ascorbic Acid, and Quercetin using standardized assay protocols. The methodologies outlined in this guide provide a robust framework for such future investigations. Researchers are encouraged to perform head-to-head comparisons to generate reliable and directly comparable data.
References
Acylphloroglucinols: A Comparative Analysis of Their Interactions with Key Protein Targets
For Immediate Release
A comprehensive analysis of recent molecular docking studies reveals the significant potential of acylphloroglucinols as versatile therapeutic agents. These natural compounds have demonstrated promising interactions with a range of protein targets implicated in cancer, infectious diseases, and inflammation. This guide provides a comparative overview of their binding affinities, experimental data on their inhibitory activities, and the molecular pathways they modulate.
Quantitative Analysis of Acylphloroglucinol-Protein Interactions
Recent in silico studies have quantified the binding affinities of various acylphloroglucinols to several key protein targets. The data, summarized in the tables below, highlight the potential of these compounds as potent inhibitors.
Docking Performance of Monomeric Acylphloroglucinols
A study utilizing the Schrödinger suite's GLIDE software investigated the interaction of eight monomeric acylphloroglucinols (U1-U8) with protein targets relevant to anticancer and antimalarial activities.[1] The binding energies, presented in kcal/mol, indicate strong binding affinities. For instance, compound U4 exhibited a notable binding score of -11.013 kcal/mol with a specific cancer-related protein.[1]
| Compound | Target Protein | Binding Energy (kcal/mol) |
| U4 | Cancer Target 1 (C1) | -11.013 |
| U7 | Cancer Target 2 (C2) | -10.862 |
| U8 | Malaria Target 1 | -8.491 |
Note: This table presents a selection of the strongest interactions found in the study. For a comprehensive list of all interactions, please refer to the original publication.
Inhibitory Activity of Acylphloroglucinols
Experimental assays have confirmed the inhibitory potential of acylphloroglucinols against various enzymes and bacterial strains.
Enzyme Inhibition:
Acylphloroglucinols isolated from Dryopteris crassirhizoma have shown significant inhibitory activity against Fatty Acid Synthase (FAS) and β-glucuronidase. The half-maximal inhibitory concentrations (IC50) are presented below.
| Acylphloroglucinol Type | Target Enzyme | IC50 Range (µM) |
| Dimeric Phloroglucinols | β-glucuronidase | 14.4 - 18.1 |
| Trimeric Phloroglucinols | β-glucuronidase | 5.6 - 8.0 |
| Various Isolates | Fatty Acid Synthase (FAS) | 23.1 - 71.7 |
Antibacterial Activity:
Acylphloroglucinols derived from Hypericum species have demonstrated potent antibacterial effects, particularly against Staphylococcus aureus. The minimum inhibitory concentrations (MIC) are provided.
| Acylphloroglucinol Source | Bacterial Strain | MIC Range (mg/L) |
| Hypericum olympicum | Staphylococcus aureus | 0.78 - 2 |
Visualizing Molecular Interactions and Cellular Impact
To better understand the mechanisms of action of acylphloroglucinols, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway influenced by these compounds.
Acylphloroglucinols have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. Some of these compounds also target anti-apoptotic proteins from the Bcl-2 family, like Bcl-xl and Mcl-1, thereby promoting cancer cell death.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the cited molecular docking studies.
Molecular Docking with Schrödinger Glide
-
Protein Preparation : The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). The Protein Preparation Wizard in the Schrödinger suite is used to prepare the proteins by adding hydrogens, assigning bond orders, creating disulfide bonds, and removing water molecules. The protonation states of the residues are assigned at a physiological pH.
-
Ligand Preparation : The 2D structures of the acylphloroglucinol compounds are sketched and converted to 3D structures. The LigPrep module is used to generate low-energy conformations of the ligands and to assign correct protonation states.
-
Receptor Grid Generation : A receptor grid is generated around the active site of the target protein, defined by the location of the co-crystallized ligand or by identifying putative binding pockets.
-
Ligand Docking : The prepared ligands are docked into the receptor grid using the Glide module. Standard precision (SP) or extra precision (XP) mode is typically used for docking.
-
Scoring and Analysis : The docked poses are evaluated using the GlideScore, which is a proprietary scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Molecular Docking with AutoDock Vina
-
Protein and Ligand Preparation : The PDB structures of the target proteins and ligands are prepared using AutoDockTools (ADT). This involves adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds for the ligands. The prepared structures are saved in the PDBQT file format.
-
Grid Box Definition : A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are specified to define the search space for the docking simulation.
-
Configuration File Creation : A configuration file is created that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.
-
Docking Simulation : AutoDock Vina is executed from the command line, using the configuration file as input. Vina performs the docking simulation and calculates the binding affinities for different binding modes.
-
Analysis of Results : The output from Vina includes the binding energies and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most favorable, and the interactions with the protein are analyzed using visualization software.
References
Triacetylphloroglucinol: An Enhanced Drug Candidate Compared to its Precursors? A Comparative Analysis
A detailed examination of the biological activity and drug-like properties of Triacetylphloroglucinol and its precursors reveals a nuanced picture. While data on this compound remains limited, analysis of its more studied precursors, phloroglucinol (B13840) and diacetylphloroglucinol, suggests that acetylation can enhance certain therapeutic properties. This guide provides a comparative overview of the available experimental data to aid researchers and drug development professionals in evaluating the potential of these compounds.
Phloroglucinol, a simple phenolic compound, and its acetylated derivatives have garnered significant interest in the scientific community for their diverse biological activities. These compounds have been investigated for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The addition of acetyl groups to the phloroglucinol core can modulate its physicochemical properties, potentially leading to improved efficacy and pharmacokinetics. This guide synthesizes the current experimental evidence to compare this compound with its precursors, phloroglucinol and diacetylphloroglucinol, to assess its standing as a potential drug candidate.
Comparative Biological Activity
The therapeutic potential of a drug candidate is initially assessed by its biological activity. The following tables summarize the available quantitative data for phloroglucinol and its acetylated derivatives across several key therapeutic areas.
Table 1: Anti-inflammatory and Cytotoxic Activity
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| Diacylphloroglucinol | iNOS Inhibition | RAW 264.7 | 19.0 | [1] |
| Diacylphloroglucinol | NF-κB Inhibition | SW1353 | 34.0 | [1] |
| 2,4-Diacetylphloroglucinol (B43620) (DAPG) | Cytotoxicity | A549 (Lung Cancer) | Not specified | [2] |
| 2,4-Diacetylphloroglucinol (DAPG) | Cytotoxicity | MDA MB-231 (Breast Cancer) | Not specified | [2] |
| 2,4-Diacetylphloroglucinol (DAPG) | Cytotoxicity | HeLa (Cervical Cancer) | Not specified | [2] |
| 2,4-Diacetylphloroglucinol (DAPG) | Cytotoxicity | HCT-15 (Colon Cancer) | Not specified | [2] |
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Citation |
| 2,4-Diacetylphloroglucinol (DAPG) | Pythium ultimum | Not specified | [3] |
| Monoacetylphloroglucinol (MAPG) | Pythium ultimum | Not specified | [3] |
| Phloroglucinol | Pythium ultimum | Not specified | [3] |
Pharmacokinetic and Toxicological Profile
A promising drug candidate must not only be biologically active but also possess favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles. Data in these areas for this compound is notably scarce, hindering a direct comparison.
Table 3: Pharmacokinetic and Toxicity Data
| Compound | Parameter | Value | Species | Citation |
| Phloroglucinol | Oral Bioavailability | Poor | Human | [4] |
| Phloroglucinol | LD50 (Oral) | 5 g/kg | Rat | [5] |
| This compound | Oral Bioavailability | Data not available | ||
| This compound | LD50 | Data not available |
The poor oral bioavailability of phloroglucinol suggests that its acetylated derivatives, which may have increased lipophilicity, could exhibit improved absorption.[6] However, without experimental data for this compound, this remains speculative.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for drug development. Phloroglucinol and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.
The anti-inflammatory effects of diacetylphloroglucinol are, in part, mediated by the inhibition of inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).[2] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Furthermore, studies on 2,4-diacetylphloroglucinol have indicated its involvement in the inhibition of the PI3K/Akt/mTOR and STAT3/p38-MAPK signaling pathways, which are crucial in cancer cell proliferation, survival, and metastasis.[2]
Caption: Simplified NF-κB signaling pathway and the inhibitory role of Diacetylphloroglucinol.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway and its inhibition by Diacetylphloroglucinol.
Experimental Protocols
To facilitate further research and verification of the cited data, detailed methodologies for key experiments are provided below.
iNOS Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by the iNOS enzyme in stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce iNOS expression.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of iNOS inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
NF-κB Inhibition Assay
This assay determines a compound's ability to inhibit the transcriptional activity of NF-κB.
-
Cell Line: A cell line (e.g., SW1353) transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) or TNF-α can be used to activate the NF-κB pathway.
-
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator for a specified time (e.g., 6-8 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: A generalized workflow for in vitro screening of phloroglucinol derivatives.
Conclusion and Future Directions
The available evidence suggests that the acetylation of phloroglucinol can enhance its biological activities, as seen with the anti-inflammatory and potential anticancer effects of diacetylphloroglucinol. It is plausible that this compound could exhibit even greater potency due to increased lipophilicity, which may lead to better cell membrane permeability and target engagement.
However, the critical lack of pharmacokinetic and toxicological data for this compound makes it impossible to definitively declare it a superior drug candidate to its precursors at this time. To fully assess its potential, future research should prioritize:
-
In vitro and in vivo ADME studies to determine the bioavailability, metabolism, and excretion profile of this compound.
-
Acute and chronic toxicity studies to establish a comprehensive safety profile, including the determination of its LD50.
-
Head-to-head comparative studies of phloroglucinol, monoacetylphloroglucinol, diacetylphloroglucinol, and this compound in a wider range of biological assays.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its place in the landscape of phloroglucinol-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antiproliferative, pro-apoptotic, antimetastatic and anti-inflammatory potential of 2,4-diacetylphloroglucinol (DAPG) by Pseudomonas aeruginosa strain FP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Bioavailability of phloroglucinol in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced oral absorption and therapeutic effect of acetylpuerarin based on D-α-tocopheryl polyethylene glycol 1000 succinate nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triacetylphloroglucinol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Triacetylphloroglucinol are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in safety data sheet recommendations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is considered hazardous and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Wear protective gloves and clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1] |
Always handle this compound in a well-ventilated area, such as a laboratory fume hood, to minimize the risk of inhalation.[1] Avoid creating dust when handling the solid form.[1]
Step-by-Step Disposal Workflow
The proper disposal of this compound should not involve discharge into drains or general waste streams. The recommended procedure is to engage a licensed professional waste disposal service. The following workflow outlines the necessary steps from waste generation to final disposal.
Detailed Disposal Procedures
-
Waste Segregation: Immediately upon generation, segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include the appropriate hazard pictograms (e.g., irritant).
-
A hazardous waste label, completed with all required information, must be affixed to the container.[4]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[1]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
-
Waste containers should be stored in a manner that prevents tipping or damage.
-
-
Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved and licensed waste disposal plant.[1]
-
Contact your institution's EHS department to arrange for the collection of the waste. They will have established procedures and contracts with certified hazardous waste management companies.
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional with established and validated protocols.
-
First Aid in Case of Exposure
In the event of accidental exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Remove contaminated clothing and wash the skin immediately with plenty of soap and water.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][5] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][5] |
In all cases of significant exposure, or if symptoms persist, seek immediate medical attention and provide the safety data sheet to the medical personnel.[5]
References
Personal protective equipment for handling Triacetylphloroglucinol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triacetylphloroglucinol, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Physicochemical and Hazard Data
A summary of the key safety and physical properties of this compound is presented below. This information is crucial for a comprehensive risk assessment before handling the compound.
| Property | Data |
| Chemical Identity | Phloroglucinol triacetate |
| CAS Number | 2999-40-8 |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| Appearance | Solid |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] |
| Signal Word | Warning[2][3] |
| Precautionary Notes | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash face, hands, and any exposed skin thoroughly after handling.[1][2][3] Wear protective gloves/protective clothing/eye protection/face protection.[1][4] Use only outdoors or in a well-ventilated area.[1][2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following step-by-step protocol outlines the key stages from receipt of the chemical to its use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety glasses.
-
Store the container in a designated, well-ventilated, cool, and dry area away from incompatible materials.
2. Engineering Controls:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1] A face shield may be required for operations with a high risk of splashing.[6][7]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile gloves).[1][8] Ensure gloves are regularly inspected for tears or contamination and are replaced as needed.[8]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH/MSHA-approved respirator should be worn.[1][5]
4. Weighing and Aliquoting:
-
Perform these tasks within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid material, minimizing the creation of airborne dust.
-
Close the container tightly immediately after use.
5. Experimental Use:
-
Handle all solutions containing this compound within a fume hood.
-
Avoid direct contact with the skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2][3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing.[2][4] If skin irritation persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be considered chemical waste.
-
Unused or unwanted this compound is also classified as chemical waste.
2. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound in a designated, properly labeled, and sealed waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
-
Ensure the waste storage area is well-ventilated.
5. Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Do not dispose of down the drain or in the regular trash.
Visual Workflow for Chemical Spill Response
The following diagram outlines the procedural flow for safely managing a this compound spill in the laboratory.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. trimaco.com [trimaco.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
